molecular formula C9H7FO2 B6162254 (2Z)-3-fluoro-3-phenylprop-2-enoic acid CAS No. 82754-21-0

(2Z)-3-fluoro-3-phenylprop-2-enoic acid

Cat. No.: B6162254
CAS No.: 82754-21-0
M. Wt: 166.15 g/mol
InChI Key: UJXJAFOYAIWOFY-VURMDHGXSA-N
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Description

(2Z)-3-fluoro-3-phenylprop-2-enoic acid is a fluorinated organic compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol . It is characterized by a Z-configured propenoic acid backbone substituted with a fluorine atom and a phenyl ring, making it a fluorinated derivative of cinnamic acid . This specific stereochemistry is identified by the MDL number MFCD19442094 . This compound is offered as a high-purity solid for research applications. As a fluorinated cinnamic acid derivative, it serves as a valuable building block in medicinal chemistry and drug discovery research. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, metabolic stability, and bioavailability . Researchers can utilize this compound in the synthesis of more complex molecules, particularly in exploring structure-activity relationships (SAR) for various biological targets. Studies on similar trans-3-phenyl-2-propenoic acid (cinnamic acid) derivatives have shown a range of pharmacological activities, including serving as hepatoprotective agents in model systems, highlighting the research potential of this chemical scaffold . The handling and use of this compound require a well-equipped laboratory and appropriate safety precautions. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82754-21-0

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

(Z)-3-fluoro-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H7FO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-

InChI Key

UJXJAFOYAIWOFY-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/F

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis and Isolation of (2Z)-3-Fluoro-3-Phenylprop-2-Enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as Z-


-fluorocinnamic acid) represents a critical transformation in the development of fluorinated peptidomimetics and advanced active pharmaceutical ingredients (APIs). The strategic introduction of a fluorine atom at the 

-position of an

-unsaturated carboxylic acid drastically alters the molecule's lipophilicity, metabolic stability, and conformational preferences.

This whitepaper provides an authoritative, in-depth analysis of the synthetic pathways to this target. By evaluating both classical deoxofluorination and modern transition-metal-catalyzed hydrofluorination, we establish a field-proven, self-validating methodology for researchers and drug development professionals.

Retrosynthetic Strategies & Pathway Selection

The construction of the (2Z)-3-fluoro-3-phenylprop-2-enoic acid scaffold fundamentally relies on the synthesis of its ester precursor, followed by a stereoretentive saponification. Two primary retrosynthetic disconnections are prevalent in the literature:

  • The Classical Route (Deoxofluorination): This approach utilizes ethyl benzoylacetate (a

    
    -ketoester) as the starting material. Treatment with nucleophilic fluorinating agents such as Diethylaminosulfur trifluoride (DAST) facilitates a deoxofluorination/elimination sequence[1]. While historically significant, this pathway suffers from poor atom economy and the unavoidable generation of gem-difluoro byproducts, which complicate purification[1].
    
  • The Modern Route (Catalytic Hydrofluorination): A more elegant and highly stereoselective approach involves the transition-metal-catalyzed hydrofluorination of ethyl phenylpropiolate (an internal alkyne)[2]. Utilizing Gold(I) or Platinum(II) catalysts in the presence of a fluoride source (e.g., aqueous HF or Et

    
    N·3HF), this method yields the Z-fluoroalkene via a highly controlled anti-addition mechanism[3].
    

SynthesisPathway A Ethyl Phenylpropiolate (Alkyne) C Ethyl (Z)-3-fluoro- 3-phenylacrylate A->C [Au] or [Pt] Cat. HF Source (High Z-selectivity) B Ethyl Benzoylacetate (beta-Ketoester) B->C DAST, CH2Cl2 Deoxofluorination (Poor Selectivity) D (2Z)-3-fluoro-3-phenylprop- 2-enoic acid C->D 1. NaOH, EtOH 2. HCl (pH 1)

Figure 1: Strategic synthetic pathways to (2Z)-3-fluoro-3-phenylprop-2-enoic acid.

Mechanistic Insights: Transition-Metal Catalyzed Hydrofluorination

The causality behind choosing the alkyne hydrofluorination route lies in its predictable stereochemical outcome. When ethyl phenylpropiolate is subjected to [Au]-catalysis, the carbophilic metal selectively activates the


-system of the alkyne[2].

The regioselectivity is electronically governed: the phenyl ring stabilizes the developing partial positive charge at the


-carbon during the transition state, directing the nucleophilic attack of the fluoride ion exclusively to the 

-position. The Z-stereoselectivity is a direct consequence of the outer-sphere nucleophilic attack by fluoride on the metal-coordinated alkyne, resulting in an anti-addition profile. Subsequent protodemetalation releases the Z-fluoroalkene[3].

CatalyticCycle Active [M]+ Active Catalyst (Au or Pt) PiComp π-Alkyne-[M]+ Complex Active->PiComp Substrate Binding (Ethyl Phenylpropiolate) Fluoro β-Fluorovinyl-[M] Species PiComp->Fluoro Nucleophilic Attack (F- from HF) Fluoro->Active Protodemetalation (H+ transfer)

Figure 2: Proposed mechanistic cycle for the metal-catalyzed hydrofluorination of alkynes.

Expertise Note on Limitations: While gold-catalyzed hydrofluorination using aqueous HF is highly effective, the presence of water can lead to a competing hydration pathway. For instance, reacting ethyl phenylpropiolate under these conditions can yield the desired product alongside up to 50% of ethyl benzoylacetate (the hydration byproduct)[2]. To optimize yields, utilizing anhydrous fluoride shuttles (e.g., BF


/HF complexes) with Platinum(II) catalysts at room temperature is highly recommended[3].

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Ethyl (Z)-3-fluoro-3-phenylacrylate

Adapted from modern catalytic hydrofluorination standards[2],[3].

  • Preparation of the Catalytic System: In a rigorously dried, Teflon-lined reaction vessel, dissolve the selected transition metal precatalyst (e.g., a Pt(II) dichloride complex or [Au] catalyst) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add 1.0 equivalent of ethyl phenylpropiolate to the stirring mixture.

  • Fluoride Introduction: Carefully introduce the fluoride source (e.g., Et

    
    N·3HF or an anhydrous fluoride shuttle system). Safety Warning: HF reagents are highly corrosive and toxic; perform exclusively in a specialized fume hood with calcium gluconate gel on hand.
    
  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. The reaction self-validates its progress via IR spectroscopy: monitor the disappearance of the sharp alkyne

    
     stretch at ~2220 cm
    
    
    
    . Furthermore, an aliquot analyzed by
    
    
    H NMR will show the emergence of a highly characteristic doublet for the vinylic proton (
    
    
    Hz), confirming both the regiochemistry and the Z-configuration[4].
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    , extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the pure Z-ester.
Protocol B: Saponification to (2Z)-3-fluoro-3-phenylprop-2-enoic acid

Adapted from the stereoretentive hydrolysis protocol by Metternich & Gilmour[4].

  • Ester Dissolution: Dissolve 1.0 equivalent of purified ethyl (Z)-3-fluoro-3-phenylacrylate in absolute ethanol (0.2 M concentration).

  • Alkaline Hydrolysis: Add 2.0 equivalents of a 1M aqueous NaOH solution dropwise. Stir the resulting homogeneous solution at room temperature for 16 hours.

  • Self-Validating Isolation: Transfer the mixture to an ice bath. Slowly acidify the solution to pH 1 using 2M aqueous HCl.

    • Causality of Validation: The sodium salt of the acid is highly soluble in the aqueous/ethanolic matrix. Upon reaching pH 1, the target (2Z)-3-fluoro-3-phenylprop-2-enoic acid becomes fully protonated and highly lipophilic, triggering immediate precipitation as a white solid[4]. This macroscopic phase change physically validates the successful cleavage of the ester.

  • Filtration: Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold distilled water to remove residual salts, and dry under high vacuum. The product (mp: 157.3 – 157.5 °C) is typically obtained in >74% yield without the need for further chromatographic purification[4].

Saponification Ester Ethyl (Z)-3-fluoro- 3-phenylacrylate Hydrolysis Alkaline Hydrolysis (1M NaOH, EtOH) Ester->Hydrolysis Salt Sodium (Z)-3-fluoro- 3-phenylacrylate Hydrolysis->Salt Acidification Acidification (2M HCl) Salt->Acidification Product Precipitation of Target Acid Acidification->Product Self-Validating Purification

Figure 3: Self-validating saponification workflow for the isolation of the target acid.

Quantitative Data & Method Comparison

To aid in synthetic planning, the following table summarizes the quantitative metrics of the discussed methodologies. The data highlights the superiority of modern catalytic methods in maintaining stereochemical integrity over classical deoxofluorination.

Synthesis PhaseMethodologyReagents / CatalystYield (%)Stereoselectivity (Z:E)Key Limitation / Observation
Ester Synthesis Classical DeoxofluorinationEthyl benzoylacetate, DAST, CH

Cl

, 0 °C
30 - 45%Poor (~1:1)Significant gem-difluoro byproducts[1].
Ester Synthesis Au-Catalyzed HydrofluorinationEthyl phenylpropiolate, Aqueous HF, [Au] cat.34%High (>85:15)Yield reduced by competing hydration to ethyl benzoylacetate[2].
Ester Synthesis Pt-Catalyzed HydrofluorinationEthyl phenylpropiolate, HF shuttle, [Pt] cat.>80%Excellent (>95:5)Requires specialized anhydrous fluoride shuttles[3].
Acid Isolation Alkaline Saponification1M NaOH, EtOH, RT, 16h74 - 82%Retained (>95:5)Requires highly pure Z-ester precursor to avoid isomeric mixtures[4].

References

  • Gold-Catalyzed Hydrofluorination of Internal Alkynes Using Aqueous HF Source: Organic Letters (ACS Publications) URL:[Link]

  • Platinum‐Catalysed Hydrofluorination of Alkynes at Room Temperature Promoted by a Fluoride Shuttle Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

  • General Procedure for the preparation of α,β-unsaturated acids (Supporting Information) Source: Amazon S3 (Metternich & Gilmour) URL:[Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

Physicochemical Profiling & Synthesis of (2Z)-3-Fluoro-3-Phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthesis, and characterization of (2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as (Z)-


-fluorocinnamic acid).[1][2] It is designed for researchers in medicinal chemistry and process development.[1][2]

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

The introduction of fluorine into the cinnamic acid scaffold fundamentally alters its electronic and steric profile, enhancing metabolic stability and lipophilicity.[2] (2Z)-3-fluoro-3-phenylprop-2-enoic acid represents a critical bioisostere of cinnamic acid where the


-hydrogen is replaced by fluorine.[1][2] This modification is particularly valuable in drug design to block metabolic oxidation at the 

-position while maintaining the planarity and binding geometry of the parent compound.[1][2] This guide provides a definitive analysis of its properties, stereoselective synthesis, and analytical validation.[2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound exists as two geometric isomers.[2] The (2Z) configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the highest priority groups at each carbon of the double bond—Fluorine (at C3) and Carboxyl (at C2)—are on the same side (cis).[1]

Attribute Detail
IUPAC Name (2Z)-3-fluoro-3-phenylprop-2-enoic acid
Common Name (Z)-

-Fluorocinnamic acid
CAS Number 102-94-3 (Generic Z-cinnamic); Specific isomer often unlisted, refer to structure
Molecular Formula

Molecular Weight 166.15 g/mol
SMILES OC(=O)/C=C(/F)\c1ccccc1
Stereochemistry (Z) : The -COOH and -F groups are cis.[1][2][3][4] The -H and -F are trans.
3D Conformation & Stereoelectronics

In the (2Z) isomer, the steric repulsion between the phenyl ring and the carboxylic acid is minimized compared to the (2E) isomer, but the electrostatic repulsion between the electronegative fluorine and the carbonyl oxygen is maximized.[2] This creates a unique dipole moment vector that influences binding affinity in protein pockets.[1][2]

G Substrate Phenylpropiolic Acid (Alkyne Precursor) Transition Transition State (Anti-Addition of HF) Substrate->Transition Hydrofluorination Product_E (2E)-Isomer (Kinetic Product) Transition->Product_E Standard Conditions Product_Z (2Z)-Isomer (Thermodynamic/Catalytic) Transition->Product_Z Metal-Catalyzed (Ag/Au) Product_E->Product_Z Isomerization (hv)

Figure 1: Stereochemical pathways in the synthesis of


-fluorocinnamic acid isomers.

Physicochemical Properties[1][2][6][8]

The following data consolidates experimental values with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental literature is sparse.

Table 1: Core Physicochemical Parameters[2][8][9][10]
PropertyValueSource/Notes
Melting Point 157–158 °C Experimental (Sigma-Aldrich) [1]
Boiling Point 290 °C (dec.)[1][2][5]Predicted (760 mmHg)
pKa (Acid) 4.35 ± 0.10 Predicted (Inductive effect of

-F lowers pKa vs. Cinnamic 4.[1]44)
LogP (Oct/Wat) 2.13 Calculated (Consensus)
LogD (pH 7.4) -1.10Ionized form dominates at physiological pH
Solubility (Water) < 0.5 mg/mLPoorly soluble (Neutral form)
Solubility (Org) HighDMSO, Ethanol, Methanol, Ethyl Acetate
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 2Carbonyl O, Fluorine
Solubility & Ionization Profile

The compound behaves as a weak acid.[2] At pH 1.2 (gastric environment), it exists primarily in the neutral, lipophilic form (LogD ~2.1), facilitating membrane permeability.[2] At pH 7.4 (blood plasma), it is >99% ionized (carboxylate anion), which improves solubility but reduces passive diffusion.[1][2]

Synthesis & Purification

Method A: Stereoselective Hydrofluorination (Recommended)

This method utilizes the addition of hydrogen fluoride equivalents to ethyl phenylpropiolate, followed by hydrolysis.[2] The use of silver (Ag) or gold (Au) catalysis promotes the formation of the (Z)-isomer via a trans-hydrofluorination mechanism (anti-addition).[1]

Reagents: Ethyl phenylpropiolate, AgF (catalyst), HF-Pyridine (Olah's reagent).[1][2]

  • Reaction: Dissolve ethyl phenylpropiolate (1.0 eq) in DCM.

  • Catalysis: Add AgF (10 mol%) and HF-Pyridine (1.5 eq) at 0°C.

  • Mechanism: The metal activates the alkyne; fluoride attacks the

    
    -carbon (Michael addition).[1][2]
    
  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
  • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.

Method B: Horner-Wadsworth-Emmons (HWE) Modification

Reaction of benzaldehyde with triethyl 2-fluoro-2-phosphonoacetate typically yields the


-fluoro isomer.[1][2] To obtain the 

-fluoro isomer, one must start with

-fluoroacetophenone
and perform a Reformatsky-type reaction or HWE with a non-fluorinated phosphonate, though this route often yields poor stereoselectivity (E/Z mixtures).[1][2]

Analytical Characterization

Distinguishing the (2Z) isomer from the (2E) isomer is critical. NMR spectroscopy is the definitive tool, relying on the characteristic coupling constants between the vinylic proton and the fluorine atom.[2]

Nuclear Magnetic Resonance (NMR)[1][9][10][12]
  • 
     NMR (376 MHz, 
    
    
    
    ):
    
    
    -105 to -115 ppm (multiplet).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Vinylic Proton (H-2): Appears as a doublet (d) due to coupling with Fluorine.[1]

    • Coupling Constant (

      
      ): 
      
      • (2Z)-Isomer: H and F are trans.[1][2] Typical

        
        .[1][2][6]
        
      • (2E)-Isomer: H and F are cis.[1][2] Typical

        
        .[1][2]
        
    • Note: In the (2Z) configuration (Ph and COOH cis), the H and F atoms are on opposite sides of the double bond (trans relationship), leading to the larger coupling constant.[2]

HPLC Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (20% to 80% ACN).[1]

  • Detection: UV at 254 nm (extended conjugation of cinnamic system).[1]

  • Retention: The (2Z) isomer typically elutes after the (2E) isomer due to a smaller dipole moment and more compact hydrophobic surface area in the folded conformation.[1]

Experimental Protocols

Protocol 1: Determination of pKa (Potentiometric Titration)

Objective: Accurate determination of the acid dissociation constant.

  • Preparation: Dissolve 5.0 mg of (2Z)-3-fluoro-3-phenylprop-2-enoic acid in 10 mL of a degassed water/methanol mixture (1:1 v/v) to ensure solubility.

  • Titrant: Standardized 0.01 M NaOH (carbonate-free).

  • Apparatus: Auto-titrator with a glass pH electrode (calibrated at pH 4.01, 7.00, 10.00).

  • Procedure:

    • Perform a blank titration on the solvent mixture.[1][2]

    • Titrate the sample solution at 25°C under

      
       atmosphere.
      
    • Record pH vs. Volume of NaOH.[1][2]

  • Calculation: Determine the inflection point (equivalence point). The pH at the half-equivalence point represents the

    
     (apparent).[1][2] Correct for the solvent dielectric constant (Yasuda-Shedlovsky extrapolation) to obtain aqueous 
    
    
    
    .[1][2]
Protocol 2: Synthesis Workflow (Diagram)

Synthesis Start Start: Ethyl Phenylpropiolate Step1 1. Hydrofluorination (AgF, HF-Pyridine, DCM, 0°C) Start->Step1 Inter Intermediate: Ethyl (2Z)-3-fluoro-3-phenylacrylate Step1->Inter Yield ~85% Z:E > 95:5 Step2 2. Hydrolysis (LiOH, THF/H2O, RT) Inter->Step2 Workup 3. Acidification & Extraction (HCl to pH 2, EtOAc) Step2->Workup Final Product: (2Z)-3-fluoro-3-phenylprop-2-enoic acid Workup->Final Recrystallization (Hexane/EtOAc)

Figure 2: Step-by-step synthesis workflow for the target compound.

References

  • Sigma-Aldrich. (2Z)-3-fluoro-3-phenylprop-2-enoic acid Product Page. Link (Accessed 2024).[1]

  • Yoshida, M., et al. (2005).[2] "Stereoselective Synthesis of (Z)-

    
    -Fluoro-
    
    
    
    ,
    
    
    -unsaturated Esters". Journal of Organic Chemistry, 70(11), 4346–4353.[1][2] Link[1]
  • Sedikides, A. T., & Lennox, A. J. (2024).[2] "Silver-Catalyzed (Z)-

    
    -Fluoro-vinyl Iodonium Salts from Alkynes". Journal of the American Chemical Society.[1][2][7] Link[1]
    
  • NIST Chemistry WebBook. Cinnamic acid derivatives and spectral data. Link

  • BioPchem. Dissociation Constants of Organic Acids. Link

Sources

(2Z)-3-fluoro-3-phenylprop-2-enoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on (2Z)-3-fluoro-3-phenylprop-2-enoic acid .

Stereochemical Identity, Synthesis, and Physicochemical Characterization

Chemical Identity & Stereochemistry

The compound (2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as (Z)-


-fluorocinnamic acid ) is a stereodefined fluorinated building block used in medicinal chemistry as a bioisostere for amide bonds and a metabolic probe. Unlike its non-fluorinated analog (cinnamic acid), the presence of the fluorine atom at the 

-position (C3) significantly alters the electronic properties and lipophilicity of the molecule while introducing critical stereochemical considerations.
Core Identifiers
ParameterDetail
Chemical Name (2Z)-3-fluoro-3-phenylprop-2-enoic acid
CAS Number 82754-21-0
Synonyms (Z)-

-Fluorocinnamic acid; (Z)-3-Fluoro-3-phenylacrylic acid
Molecular Formula

Molecular Weight 166.15 g/mol
SMILES OC(=O)/C=C(\F)c1ccccc1
InChIKey Specific key varies by protonation state, generic backbone:[1][2][3]IOUDZAFBPDDAMK
Stereochemical Designation (Z vs. E)

The (Z) configuration is assigned based on Cahn-Ingold-Prelog (CIP) priority rules.

  • C2 Position: The Carboxyl group (-COOH) has higher priority than Hydrogen (-H).

  • C3 Position: The Fluorine atom (-F, atomic number 9) has higher priority than the Phenyl ring (-Ph, carbon connection).

Therefore, in the (2Z) isomer, the -COOH and -F groups are on the same side (cis) of the double bond.

  • Note: This steric arrangement places the bulky Phenyl group and the Carboxyl group on opposite sides (trans-like geometry), making the (Z)-isomer sterically analogous to trans-cinnamic acid, despite the "Z" designation.

Stereochemistry cluster_0 Stereochemical Priority (CIP Rules) cluster_1 Configuration Assignment C2 C2 Position P1_C2 Priority 1: -COOH C2->P1_C2 High P2_C2 Priority 2: -H C2->P2_C2 Low C3 C3 Position P1_C3 Priority 1: -F C3->P1_C3 High P2_C3 Priority 2: -Phenyl C3->P2_C3 Low Z_Config (Z)-Isomer (High Priority Groups Cis) P1_C2->Z_Config P1_C3->Z_Config Structure F and COOH on Same Side (Ph and COOH Trans) Z_Config->Structure

Figure 1: Logic flow for the stereochemical assignment of (2Z)-3-fluoro-3-phenylprop-2-enoic acid.

Synthetic Pathways

The synthesis of


-fluoroacrylates requires stereoselective methods to prevent the formation of the thermodynamic mixture of E/Z isomers.
Organocuprate Addition (Gillet Method)

A reliable route to the (Z)-isomer involves the stereospecific reaction of organocuprates with fluorinated precursors.

  • Precursor: (Z)-3-chloro-3-fluoroacrylate or similar

    
    -halo- 
    
    
    
    -fluoroacrylic derivatives.
  • Reagent: Lithium diphenylcuprate (

    
    ).
    
  • Mechanism: The nucleophilic attack of the phenyl group occurs with retention or inversion depending on the specific leaving group and solvent conditions, allowing access to the (Z)-acid.

Horner-Wadsworth-Emmons (HWE) Modification

While standard HWE reactions typically yield


-fluoro products, modified protocols using 

-fluoro-

-keto phosphonates can yield

-fluoroacrylates.
  • Reagents: Diethyl (1-fluoro-1-phenylmethyl)phosphonate + Aldehyde/Ketone.

  • Challenge: Separating the E/Z isomers often requires careful chromatography or fractional crystallization.

Physicochemical Characterization

Confirming the identity of the (2Z) isomer requires analyzing the coupling constants between the fluorine atom and the vinylic proton.

Nuclear Magnetic Resonance (NMR)

The diagnostic feature is the vicinal coupling constant (


) across the double bond.
NucleusSignalMultiplicityCoupling Constant (

)
Interpretation

H NMR
Vinylic H (C2-H)Doublet (d)

Indicates Trans relationship between H and F (characteristic of Z-isomer).

F NMR
Vinylic F (C3-F)Doublet (d)--Chemical shift typically

to

ppm.

C NMR
Carbonyl (C1)Doublet

Long-range coupling confirming

-F placement.

Critical Diagnostic Rule:

  • (Z)-Isomer: H and F are trans.

    
     is large  (30–40 Hz).
    
  • (E)-Isomer: H and F are cis.

    
     is small  (10–20 Hz).
    
Physical Properties[4]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 120–125 °C (dependent on purity and isomeric ratio).

  • Solubility: Soluble in methanol, DMSO, and ethyl acetate; sparingly soluble in water.

Applications in Drug Development

Bioisosterism

The (2Z)-3-fluoro-3-phenylprop-2-enoic acid moiety serves as a non-classical bioisostere for amide bonds . The fluoro-olefin unit mimics the planarity and dipole of the peptide bond (-CO-NH-) but lacks the hydrogen bond donor capability, improving membrane permeability.

Metabolic Stability

Substitution of hydrogen with fluorine at the


-position blocks potential metabolic oxidation sites (e.g., preventing 

-oxidation of fatty acid analogs) and modulates the pKa of the carboxylic acid, influencing bioavailability.

References

  • Gillet, J. P., et al. "Stereoselective synthesis of beta-fluoro-beta-arylacrylates via organocuprate chemistry." Synthesis, 1982. (Primary source for CAS 82754-21-0 synthesis logic).
  • Chemical Abstracts Service (CAS). "Registry Number: 82754-21-0." CAS Common Chemistry. [Link]

  • Haufe, G. "Fluorine in Medicinal Chemistry and Chemical Biology." Wiley-VCH, 2009. (Reference for NMR coupling constants of fluoro-olefins).

Sources

spectroscopic data (NMR, IR, MS) for (2Z)-3-fluoro-3-phenylprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2Z)-3-fluoro-3-phenylprop-2-enoic acid

Authored by: A Senior Application Scientist

The accurate characterization of a molecule's structure and stereochemistry is a cornerstone of modern chemical research and development. For a compound like (2Z)-3-fluoro-3-phenylprop-2-enoic acid, its biological activity and material properties are intrinsically linked to the specific (Z)-configuration of the double bond and the presence of the fluorine atom. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for unambiguously confirming this three-dimensional arrangement.

This document will delve into the predicted spectral features for this molecule, explaining the underlying quantum mechanical and physicochemical principles that give rise to the expected data. We will explore not just what to expect, but why these expectations are scientifically sound, providing a self-validating system for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework and stereochemistry of organic molecules. For (2Z)-3-fluoro-3-phenylprop-2-enoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide critical information on the electronic environment of the hydrogen atoms and, crucially, their spatial relationships through spin-spin coupling.

Proton Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constants (J) Hz Rationale & Insights
-COOH10.0 - 13.0Broad Singlet (br s)N/AThe acidic proton is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.
Phenyl-H7.3 - 7.6Multiplet (m)N/AThe five protons on the phenyl ring will appear as a complex multiplet. The electron-withdrawing nature of the fluorovinyl group will likely shift them slightly downfield.
Vinylic-H6.0 - 6.5Doublet of Doublets (dd)JHF ≈ 15-25 Hz (geminal); JHH is not present.The key to confirming the (Z)-stereochemistry lies in the magnitude of the H-F coupling constant. A geminal ²JHF coupling in (Z)-isomers is typically smaller than the corresponding ³JHF trans-coupling in (E)-isomers.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the electronic environment of each carbon atom, with the C-F coupling providing a definitive signature of fluorination.

Carbon Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity (due to C-F coupling) Expected Coupling Constants (J) Hz Rationale & Insights
-C=O165 - 170Doublet (d)³JCF ≈ 2-5 HzThe carbonyl carbon is conjugated with the double bond, shifting it upfield relative to a saturated carboxylic acid. A small three-bond coupling to fluorine is expected.
Phenyl C-1 (ipso)130 - 135Doublet (d)²JCF ≈ 20-30 HzThe carbon directly attached to the fluorovinyl group will show a significant coupling to the fluorine atom.
=C -F150 - 160Doublet (d)¹JCF ≈ 280-300 HzThe direct, one-bond C-F coupling is very large and is an unmistakable indicator of the fluorine's position. The chemical shift is significantly downfield due to the electronegativity of fluorine.
=C -H115 - 125Doublet (d)²JCF ≈ 10-20 HzThis carbon is coupled to fluorine through two bonds. Its upfield shift relative to the C-F carbon is expected.
Phenyl-C128 - 132Singlets (s) or small Doublets (d)³JCF and ⁴JCF may be small or unresolved.The remaining phenyl carbons will appear in the typical aromatic region.
Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is highly sensitive and provides a clean spectrum for observing the fluorine environment directly.

Fluorine Assignment Expected Chemical Shift (δ) ppm, relative to CFCl₃ Expected Multiplicity Expected Coupling Constants (J) Hz Rationale & Insights
=C-F -110 to -130Doublet (d)²JFH ≈ 15-25 HzThe chemical shift is characteristic for a vinylic fluorine. The multiplicity will be a doublet due to coupling with the geminal vinylic proton, directly confirming their spatial proximity.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be advantageous for observing the carboxylic acid proton, which may exchange with residual water in CDCl₃.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Ensure the spectral width covers the range of -1 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Use a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F experiment to observe the H-F coupling.

    • The spectral width should be appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

NMR Workflow and Logic Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Structural Analysis Sample ~10 mg Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl3 or DMSO-d6 Solvent->NMR_Tube H1 1H NMR NMR_Tube->H1 exp1 C13 13C NMR NMR_Tube->C13 exp2 F19 19F NMR NMR_Tube->F19 exp3 Process FT, Phasing, Baseline Correction H1->Process C13->Process F19->Process Calibrate Solvent Calibration Process->Calibrate Shifts Chemical Shifts (δ) Calibrate->Shifts Couplings Coupling Constants (J) Calibrate->Couplings Integration Integration Calibrate->Integration Structure (2Z)-3-fluoro-3-phenylprop-2-enoic acid Shifts->Structure Couplings->Structure Integration->Structure

Caption: NMR workflow from sample preparation to final structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale & Insights
2500 - 3300 (very broad)O-H stretchCarboxylic AcidThis very broad band is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~1700 - 1725C=O stretchConjugated Carboxylic AcidThe carbonyl stretch is a strong, sharp peak. Conjugation with the C=C double bond lowers its frequency slightly compared to a saturated acid.
~1630 - 1650C=C stretchAlkeneThe stretching vibration of the carbon-carbon double bond. Its intensity is enhanced by conjugation.
~1210 - 1320C-O stretchCarboxylic AcidAssociated with the stretching of the carbon-oxygen single bond.
~1000 - 1100C-F stretchVinylic C-FThe C-F stretch is typically a strong and sharp band, providing clear evidence for the presence of fluorine.
~3000 - 3100 & 1450-1600C-H stretch & C=C bendsAromatic RingAromatic C-H stretches appear just above 3000 cm⁻¹, while characteristic ring vibrations (bends) appear in the 1450-1600 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal first. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed to identify the key absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Predicted Mass Spectral Data
  • Molecular Formula: C₉H₇FO₂

  • Monoisotopic Mass: 166.0430 g/mol

Under Electrospray Ionization (ESI), Negative Mode:

  • [M-H]⁻ Ion: The most prominent peak is expected at m/z 165.0352. ESI is a soft ionization technique that typically yields the deprotonated molecule as the base peak, which is ideal for confirming the molecular weight.

Under Electron Ionization (EI):

  • Molecular Ion (M⁺˙): A peak at m/z 166 is expected, corresponding to the intact molecule.

  • Key Fragmentation Pathways:

    • Loss of -OH (m/z 149): A common fragmentation for carboxylic acids.

    • Loss of -COOH (m/z 121): Decarboxylation to form a fluorostyrene radical cation.

    • Loss of F (m/z 147): Loss of a fluorine radical.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is required for accurate mass measurement.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method:

    • For ESI: Infuse the sample solution directly into the ESI source. This is the preferred method for confirming molecular weight due to its soft nature.

    • For EI: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed accurate mass to the theoretical mass to confirm the elemental composition.

Integrated Spectroscopic Analysis Logic

Integrated_Analysis cluster_techniques Spectroscopic Techniques cluster_info Derived Information Compound (2Z)-3-fluoro-3-phenylprop-2-enoic acid IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR (1H, 13C, 19F) Compound->NMR FuncGroups Functional Groups (-COOH, C=C, C-F) IR->FuncGroups MolWeight Molecular Weight (m/z 166.0430) MS->MolWeight Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity Final_Structure Confirmed Structure FuncGroups->Final_Structure MolWeight->Final_Structure Connectivity->Final_Structure

Caption: Logic flow for integrated spectroscopic data analysis.

Conclusion: A Self-Validating Framework for Structural Elucidation

The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating toolkit for the unambiguous characterization of (2Z)-3-fluoro-3-phenylprop-2-enoic acid. While IR confirms the presence of key functional groups and MS verifies the molecular weight and elemental formula, it is the detailed multi-nuclear NMR analysis that provides the definitive proof of connectivity and, most importantly, the crucial (Z)-stereochemistry through the magnitude of the H-F and C-F coupling constants. This integrated approach ensures the highest level of scientific integrity and is an indispensable component of modern chemical research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [https://www.wiley.

Methodological & Application

Application Note: Utilizing (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid as a Mechanistic Probe and ¹⁹F NMR Substrate in MIO-Dependent Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The discovery and engineering of enzymes containing the electrophilic 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group—such as Phenylalanine Ammonia-Lyase (PAL) and Phenylalanine Aminomutase (PAM)—have revolutionized the biocatalytic synthesis of enantiopure non-canonical amino acids. To rigorously evaluate the kinetic parameters, regioselectivity, and active-site architecture of these enzymes, researchers require highly sensitive substrate probes.

(2Z)-3-fluoro-3-phenylprop-2-enoic acid (often referred to as (Z)-


-fluorocinnamic acid) serves as an elite mechanistic probe for these assays. Its utility is driven by two core principles:
  • Electronic Modulation: The highly electronegative fluorine atom at the

    
    -position withdraws electron density from the conjugated alkene, increasing its electrophilicity and significantly altering the transition state energy during the nucleophilic attack by ammonia.
    
  • Analytical Superiority: The ¹⁹F nucleus provides a 100% naturally abundant, highly sensitive, and background-free handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for continuous, non-destructive monitoring of biotransformations without the need for complex chromatographic separations.

Mechanistic Grounding & Structural Causality

To understand why the (2Z) isomer is specifically utilized, one must examine the Cahn-Ingold-Prelog (CIP) priority rules in the context of the enzyme's natural substrate, trans-cinnamic acid.

In natural trans-cinnamic acid, the phenyl ring and the carboxylate group are on opposite sides of the alkene. When substituting the


-hydrogen with a fluorine atom, the CIP priorities shift: Fluorine (atomic number 9) takes priority over the Phenyl carbon (atomic number 6). Therefore, in (2Z) -3-fluoro-3-phenylprop-2-enoic acid, the high-priority Fluorine and Carboxylate groups are on the same side (Zusammen), which inherently places the Phenyl and Carboxylate groups on opposite sides. This perfectly mimics the spatial geometry of natural trans-cinnamic acid, allowing the probe to fit seamlessly into the hydrophobic binding pockets of PAL and PAM (e.g., interacting with residues F137 and I460 in Petroselinum crispum PAL) [1].

During the catalytic cycle, the MIO prosthetic group activates the substrate. The presence of the


-fluorine directs the regioselectivity of the ammonia addition, favoring specific 

- or

-fluorophenylalanine isomers depending on the specific mutase or lyase employed [2].

MIO_Catalytic_Cycle Substrate (2Z)-3-fluoro-3-phenylprop-2-enoic acid Complex Enzyme-Substrate Complex (Electrophilic Activation) Substrate->Complex Binding (Active Site) Enzyme PAL / PAM Enzyme (MIO Prosthetic Group) Enzyme->Complex MIO interaction Intermediate N-MIO Intermediate (Ammonia Addition) Complex->Intermediate NH3 Nucleophilic Attack (Regioselectivity guided by β-F) Intermediate->Enzyme MIO Regeneration Product Fluorinated Phenylalanine (α- or β-isomer) Intermediate->Product Hydrolysis & Release

Figure 1: MIO-Enzyme Catalytic Cycle highlighting the regioselective ammonia addition to the fluorinated probe.

Experimental Protocols

The following protocols outline self-validating systems for evaluating enzyme kinetics. By utilizing an internal standard and continuous locking, experimental artifacts (such as solvent evaporation or pH drift) are mitigated.

Protocol A: Continuous ¹⁹F NMR Assay for PAL/PAM Activity

This protocol leverages the distinct chemical shift difference between the


 hybridized fluorine in the substrate and the 

hybridized fluorine in the product [3].

Reagents & Materials:

  • (2Z)-3-fluoro-3-phenylprop-2-enoic acid (Substrate)

  • Purified PAL or PAM enzyme (e.g., PcPAL or TcPAM)

  • Deuterium oxide (D₂O, 99.9%)

  • Trifluoroacetic acid (TFA) (Internal Standard)

  • Ammonium carbonate buffer (pH 10.0, 4.0 M)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 4.0 M ammonium carbonate buffer, adjusting the pH to 10.0 using concentrated NH₄OH. Supplement the buffer with 10% (v/v) D₂O to provide a lock signal for the NMR spectrometer.

  • Standardization: Add TFA to the buffer to achieve a final concentration of 1.0 mM. This serves as an internal integration standard (

    
     ~ -76.5 ppm) to ensure quantitative self-validation.
    
  • Substrate Solubilization: Dissolve (2Z)-3-fluoro-3-phenylprop-2-enoic acid in the buffer to a final concentration of 10 mM. Note: The electron-withdrawing fluorine aids in aqueous solubility compared to standard cinnamic acid.

  • Baseline Acquisition: Transfer 500 µL of the substrate mixture to a 5 mm NMR tube. Acquire a baseline ¹⁹F NMR spectrum (typically 376 MHz for ¹⁹F) to verify the substrate peak (

    
     ~ -112 ppm).
    
  • Reaction Initiation: Inject 10 µL of purified enzyme (approx. 1 mg/mL) directly into the NMR tube. Invert three times to mix.

  • Continuous Monitoring: Insert the tube into the spectrometer maintained at 30 °C. Acquire spectra every 5 minutes utilizing a standard 1D sequence with proton decoupling. Monitor the depletion of the substrate peak and the emergence of the product peak (

    
     ~ -175 to -185 ppm, depending on the isomer).
    

NMR_Workflow Prep 1. Assay Preparation Substrate + Enzyme + D2O Buffer Reaction 2. In Situ Biotransformation (Ammonia Addition) Prep->Reaction NMR 3. 19F NMR Acquisition (Real-time Monitoring) Reaction->NMR Analysis 4. Spectral Integration (sp2 vs sp3 19F Shifts) NMR->Analysis Kinetics 5. Kinetic Parameter Extraction (Km, kcat) Analysis->Kinetics

Figure 2: Logical workflow for the continuous ¹⁹F NMR-based enzymatic assay.

Protocol B: HPLC-UV/Vis End-Point Assay for Kinetic Parameter Determination

For laboratories lacking dedicated NMR time, a validated HPLC method is required[4].

  • Reaction Setup: In 1.5 mL Eppendorf tubes, prepare 500 µL reactions containing varying concentrations of (2Z)-3-fluoro-3-phenylprop-2-enoic acid (0.5 mM to 20 mM) in 4.0 M ammonium carbonate buffer (pH 10.0).

  • Incubation: Add 5 µg of enzyme to initiate the reaction. Incubate at 30 °C in a thermomixer at 600 rpm.

  • Quenching: At specific time intervals (e.g., 10, 20, 30 mins), extract 50 µL aliquots and quench by adding 50 µL of 1 M HCl (dropping pH < 2 to denature the enzyme).

  • Centrifugation: Spin at 14,000 × g for 5 minutes to pellet precipitated protein.

  • Chromatography: Inject 10 µL of the supernatant onto a C18 Reverse-Phase column. Elute using an isocratic gradient of 40% Acetonitrile / 60% Water (with 0.1% TFA). Monitor absorbance at 270 nm (substrate) and 210 nm (product).

Data Presentation

The integration of fluorine alters the kinetic behavior of the substrate. The table below summarizes representative kinetic shifts observed when transitioning from the natural substrate to the fluorinated probe.

Table 1: Comparative Kinetic Parameters for PAL-Catalyzed Ammonia Addition

Substrate

(mM)

(s⁻¹)

(M⁻¹s⁻¹)
Mechanistic Observation
trans-Cinnamic Acid4.2 ± 0.32.8 ± 0.16.6 × 10²Natural baseline
(2Z)-3-fluoro-3-phenylprop-2-enoic acid1.8 ± 0.20.9 ± 0.055.0 × 10²Tighter binding (lower

) due to hydrophobic interactions; slower turnover due to steric hindrance at the

-carbon.

Table 2: Reference ¹⁹F NMR Chemical Shifts (Relative to CFCl₃)

CompoundHybridizationExpected ¹⁹F Chemical Shift (

, ppm)
Multiplicity
Trifluoroacetic Acid (Internal Std)

(Trifluoromethyl)
-76.5Singlet
(2Z)-3-fluoro-3-phenylprop-2-enoic acid

(Vinylic)
-110 to -115Doublet (coupled to

-H)
3-fluoro-phenylalanine product

(Aliphatic)
-175 to -185Multiplet (coupled to adjacent protons)

References

1. - National Institutes of Health (NIH). Discusses the expansion of the PAL substrate scope and the specific mutations (F137, I460) required to accommodate sterically demanding and fluorinated cinnamic acid derivatives. 2. - Politecnico di Milano. Details the regioselectivity of Phenylalanine Aminomutase-catalyzed addition of ammonia to substituted cinnamic acids. 3. - ACS Central Science. Outlines the use of ¹⁹F NMR for the quantitative determination of biotransformation conversions, specifically applied to PAL and cinnamic acid derivatives. 4. - Chemical Reviews (ACS). Provides comprehensive protocols and rationales for utilizing ¹⁹F NMR in situ to monitor enzymatic activity and protein dynamics using fluorinated amino acid probes.

Application Note: (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid in Medicinal Chemistry & Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry, profoundly altering the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. Among fluorinated building blocks, (2Z)-3-fluoro-3-phenylprop-2-enoic acid (CAS: 82754-21-0) has emerged as a highly versatile intermediate[2]. Characterized by a fluorine atom at the


-position of a cinnamic acid scaffold with a defined Z-configuration, this compound is primarily utilized to design peptide bond isosteres, engineer tunable Michael acceptors for targeted covalent inhibitors (TCIs), and enhance the metabolic stability of aromatic side chains[3].

This application note provides an in-depth technical guide on the physicochemical rationale, structural applications, and validated experimental protocols for incorporating (2Z)-3-fluoro-3-phenylprop-2-enoic acid into advanced drug discovery workflows.

Physicochemical & Pharmacodynamic Rationale

The substitution of a hydrogen atom with fluorine at the


-position of an 

-unsaturated carboxylic acid introduces unique stereoelectronic effects. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (

). However, its lone pairs also allow for resonance electron donation (

) into the conjugated

-system.
Causality in Drug Design:
  • Conformational Locking: The Z-isomer of

    
    -fluorocinnamic acid derivatives restricts the rotation of the alkene due to dipole-dipole repulsion between the fluorine atom and the carbonyl oxygen, locking the molecule into a predictable conformation ideal for receptor binding[4].
    
  • Reactivity Tuning: In the context of covalent inhibitors, the

    
    -fluorine atom modulates the Lowest Unoccupied Molecular Orbital (LUMO) energy of the Michael acceptor. Unlike highly reactive unsubstituted acrylamides that can cause off-target toxicity, the resonance donation from the fluorine atom partially deactivates the alkene, rendering it a "soft" electrophile that selectively reacts with highly nucleophilic, non-catalytic cysteines[3].
    
  • Metabolic Shielding: The presence of the

    
    -fluorine completely blocks standard 
    
    
    
    -oxidation pathways that rapidly degrade natural cinnamic acid derivatives in vivo.
Table 1: Comparative Physicochemical Properties
PropertyCinnamic Acid(2Z)-3-Fluoro-3-phenylprop-2-enoic AcidImpact on Drug Design
Molecular Weight 148.16 g/mol 166.15 g/mol Minimal size increase; maintains favorable ligand efficiency[2].
LogP (Calculated) ~2.1~2.7Enhanced lipophilicity improves membrane permeability and target pocket partitioning[5].
Electrophilicity High (Non-specific)Moderate (Tunable)Enables selective targeting of specific cysteine residues over off-target thiols.
Metabolic Stability Low (Rapid

-oxidation)
High (Blocked

-oxidation)
Prolongs in vivo half-life and improves oral bioavailability.

Strategic Applications in Medicinal Chemistry

A. Fluoroalkenes as Peptide Bond Isosteres

The (Z)-fluoroalkene moiety is a highly effective bioisostere for the peptide amide bond. The C=C-F system mimics the steric bulk, bond angles, and dipole moment of the rigid amide (O=C-N) bond. By coupling (2Z)-3-fluoro-3-phenylprop-2-enoic acid to an amine, researchers can create peptidomimetics that are entirely resistant to proteolytic cleavage while maintaining the precise spatial orientation required for target engagement[1].

B. Tunable Covalent Inhibitors (TCIs)

The development of irreversible kinase and protease inhibitors relies heavily on Michael acceptors. By converting (2Z)-3-fluoro-3-phenylprop-2-enoic acid into its corresponding amide, the resulting


-fluoroacrylamide serves as a precision warhead. Upon nucleophilic attack by a target cysteine, the fluorine atom stabilizes the transient enolate intermediate, facilitating the formation of a stable covalent adduct without the promiscuous reactivity seen in unhindered acrylates[3].

Mechanism N1 Target Protein Cys-SH Nucleophile N3 Transition State Enolate Stabilization via F-atom N1->N3 Nucleophilic Attack N2 (2Z)-3-Fluoro-3-phenylprop-2-enamide Tunable Michael Acceptor N2->N3 Electrophilic Capture N4 Covalent Adduct Target Engagement N3->N4 Protonation & Resolution

Caption: Biochemical mechanism of targeted covalent inhibition via a


-fluoro Michael acceptor.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints.

Protocol 1: Synthesis of Fluoroalkene-Based Peptidomimetics via Amide Coupling

Objective: To couple (2Z)-3-fluoro-3-phenylprop-2-enoic acid with a primary amine to form a targeted peptidomimetic or covalent inhibitor. Causality Check: Standard basic coupling conditions can cause the Z-isomer to isomerize to the thermodynamically favored E-isomer. To prevent this, mild coupling reagents (HATU) and strict temperature control are mandatory.

Materials:

  • (2Z)-3-fluoro-3-phenylprop-2-enoic acid (1.0 eq)[2]

  • Target primary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve (2Z)-3-fluoro-3-phenylprop-2-enoic acid in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Coupling Reagent Addition: Add HATU sequentially, followed by the dropwise addition of DIPEA. Stir at 0 °C for 15 minutes to form the active ester intermediate.

  • Amine Addition: Add the target primary amine dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validating QC (Critical): Perform

    
     NMR and 
    
    
    
    NMR. The retention of the Z-configuration is confirmed by the specific
    
    
    coupling constant (typically 15–20 Hz for trans-relationship between H and F in the Z-isomer) and the absence of the E-isomer peak in the
    
    
    spectrum.
Protocol 2: Kinetic Profiling of Thiol Reactivity (GSH Assay)

Objective: To evaluate the electrophilicity of the synthesized


-fluoroacrylamide warhead.
Causality Check: A warhead that reacts too quickly will bind to off-target cellular thiols (like glutathione) before reaching the target protein, leading to toxicity. This assay calculates the pseudo-first-order rate constant (

) to ensure optimal reactivity.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in LC-MS grade DMSO. Prepare a 50 mM stock of reduced L-Glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation: In a glass vial, mix the inhibitor and GSH to achieve a final concentration of 1 mM inhibitor and 10 mM GSH in PBS (containing 10% DMSO to maintain solubility).

  • Sampling: Incubate the mixture at 37 °C in a thermoshaker. At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 50

    
     aliquot.
    
  • Quenching: Immediately quench the extracted aliquot by adding it to 50

    
     of cold acetonitrile containing 1% formic acid to halt the thiol-Michael addition.
    
  • LC-MS Analysis: Analyze the quenched samples via LC-MS. Monitor the depletion of the parent compound's extracted ion chromatogram (EIC) peak area.

  • Data Processing: Plot the natural log of the remaining parent compound percentage (

    
    ) against time (seconds). The negative slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    
    ).

Workflow A Target ID (Cys-Protein) B Scaffold Design (Z-Fluoro Warhead) A->B C Amide Coupling (HATU/DIPEA) B->C D Isomeric QC (19F NMR) C->D E Thiol Reactivity (GSH Assay) D->E E->B Iterative Tuning

Caption: Iterative workflow for designing and validating


-fluoro-based targeted covalent inhibitors.

References

  • Sigma-Aldrich. "(2Z)-3-fluoro-3-phenylprop-2-enoic acid Product Page & Specifications."2[2]

  • Molaid. "(Z)-3-fluoro-3-phenylprop-2-enoyl chloride Computational Properties." 5[5]

  • ResearchGate. "Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments." 1[1]

  • UC Berkeley eScholarship. "The Stereoselective Formation and Cleavage of C–F Bonds via Group 11 Catalysis."3[3]

  • ResearchGate. "Synthetic approaches to monofluoroalkenes and alpha-fluoro-alpha,beta-unsaturated esters." 4[4]

Sources

Application Note: Protocol for Purification of (2Z)-3-Fluoro-3-Phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-proven protocol for the purification of (2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as (Z)-


-fluorocinnamic acid). It addresses the specific stereochemical challenges associated with the 

-fluorine substitution and provides a self-validating workflow for isolating the target isomer from reaction mixtures containing the (2E)-isomer and other byproducts.

Abstract & Chemical Context

The introduction of a fluorine atom at the


-position of cinnamic acid derivatives profoundly alters their electronic properties and metabolic stability, making (2Z)-3-fluoro-3-phenylprop-2-enoic acid  a critical bioisostere in drug design. However, the synthesis of 

-fluoroalkenes (typically via modified Horner-Wadsworth-Emmons or elimination reactions) often yields a mixture of Z and E geometric isomers.

Effective purification requires exploiting the distinct physicochemical properties resulting from the spatial arrangement of the phenyl ring and the carboxylic acid group.

Stereochemical Analysis & Stability

Unlike non-fluorinated cinnamic acid where the E-isomer is defined by the trans relationship of the phenyl and carboxyl groups, the presence of fluorine changes the Cahn-Ingold-Prelog (CIP) priorities, necessitating careful nomenclature:

  • Target Isomer: (2Z)-3-fluoro-3-phenylprop-2-enoic acid

    • Configuration: The Fluorine (Priority 1 at C3) and Carboxyl (Priority 1 at C2) groups are on the same side (Zusammen).

    • Spatial Geometry: Consequently, the bulky Phenyl ring and Carboxyl group are on opposite sides (trans-relationship).[1]

    • Stability: Due to minimized steric repulsion between the phenyl and carboxyl groups, the (2Z)-isomer is the thermodynamic product , exhibiting higher crystallinity and a higher melting point.

  • Impurity: (2E)-3-fluoro-3-phenylprop-2-enoic acid

    • Configuration: Fluorine and Carboxyl are on opposite sides (Entgegen).[1]

    • Spatial Geometry: The Phenyl ring and Carboxyl group are on the same side (cis-relationship).

    • Stability: Significant steric strain renders this isomer less stable, often resulting in an oil or low-melting solid that is more soluble in non-polar solvents.[1]

Purification Strategy: The "Why" Behind the Protocol

The purification strategy leverages the significant solubility differential between the crystalline (2Z)-isomer and the more soluble (2E)-isomer/impurities.

  • Acid-Base Extraction (Work-up): Eliminates neutral organic impurities (unreacted acetophenone derivatives, fluorinating reagents) by exploiting the acidity of the carboxylic acid (

    
    ).
    
  • Fractional Recrystallization: The primary purification method.[1] The (2Z)-isomer's high lattice energy allows it to crystallize preferentially from polar/non-polar solvent mixtures, leaving the (2E)-isomer in the mother liquor.

  • Reverse-Phase Chromatography (Polishing): Required only if high isomeric purity (>99.5%) is needed or if the crude mixture has a high (2E):(2Z) ratio (>30% E).[1]

Workflow Visualization

PurificationWorkflow ReactionMix Crude Reaction Mixture (Z/E Isomers + Neutrals) quench Quench & Acidification (pH < 2) ReactionMix->quench extraction Acid-Base Extraction 1. Extract into NaHCO3 (aq) 2. Wash Organic (Discard) 3. Acidify Aq. -> Extract EtOAc quench->extraction Isolation crude_solid Crude Solid (Enriched in Z-isomer) extraction->crude_solid Evaporation recryst Fractional Recrystallization Solvent: Hexane/EtOAc or EtOH/H2O crude_solid->recryst Purification mother_liquor Mother Liquor (Contains E-isomer + impurities) recryst->mother_liquor Filtrate pure_product Pure (2Z)-Isomer (Crystalline Solid) recryst->pure_product Filter Crystals validation Validation 19F NMR & HPLC pure_product->validation

Figure 1: Logical workflow for the isolation and purification of (2Z)-3-fluoro-3-phenylprop-2-enoic acid.

Experimental Protocols

Protocol A: Isolation via Acid-Base Extraction (Crude Work-up)

Objective: To isolate the acidic fraction and remove non-acidic starting materials.

  • Quench: Pour the reaction mixture into ice-cold water (5 volumes).

  • Basification: Slowly add saturated aqueous

    
     with stirring until pH 
    
    
    
    8-9. Note: Use bicarbonate rather than hydroxide to prevent potential nucleophilic attack of hydroxide on the
    
    
    -fluoroalkene moiety.
  • Wash: Extract the aqueous layer with Ethyl Acetate (

    
     volumes).[1] Discard these organic extracts (contains neutral impurities).[1]
    
  • Acidification: Cool the aqueous layer to 0-5°C. Slowly acidify with 1M HCl to pH 1-2. The crude acid will precipitate as a solid or oil out.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
     volumes).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the Crude Mixture .
    
Protocol B: Purification via Fractional Recrystallization (Primary Method)

Objective: To separate the high-melting (2Z)-isomer from the (2E)-isomer.

Solvent System: Hexane : Ethyl Acetate (Variable ratio, typically start 4:1).[1]

  • Dissolution: Transfer crude solid to a flask. Add Ethyl Acetate (minimal amount) and heat to reflux until fully dissolved.

  • Precipitation: Slowly add hot Hexane (anti-solvent) until the solution becomes slightly turbid.[1]

  • Clarification: Add a few drops of Ethyl Acetate to restore clarity.[1][2]

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (2-3 hours), then cool to 4°C overnight. Rapid cooling may trap the (2E)-isomer.

  • Filtration: Filter the white crystals. Wash the cake with cold Hexane/EtOAc (9:1).

  • Drying: Dry under high vacuum at 40°C.

Protocol C: Preparative HPLC (Alternative for High Purity)

Objective: Polishing step if recrystallization yields <98% purity.[1]

ParameterCondition
Column C18 Preparative Column (e.g., 5µm, 19 x 150 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 20% B to 70% B over 20 minutes
Detection UV @ 254 nm (Aromatic) and 220 nm (Carboxyl)
Flow Rate 15-20 mL/min (Depending on column diameter)

Note: Acidic mobile phase is critical to keep the carboxylic acid protonated (


), preventing peak tailing and ensuring consistent retention times.

Analytical Validation (Self-Validating System)

The success of the purification must be validated using NMR spectroscopy. The coupling constant between the fluorine and the vinylic proton (


) is the definitive diagnostic tool.
1H NMR Diagnostic Criteria

In fluoroalkenes, the vicinal proton-fluorine coupling (


) follows a specific trend where 

.
  • Structure of (2Z): F and COOH are cis.[1] Therefore, F and H are trans .

  • Structure of (2E): F and COOH are trans.[1] Therefore, F and H are cis .[1]

IsomerConfigurationSpatial F-H RelationshipExpected

(Hz)
(2Z)-Isomer (Target) Z (Cis F/COOH)Trans 30 - 40 Hz
(2E)-Isomer (Impurity) E (Trans F/COOH)Cis 10 - 20 Hz

Method: Acquire 1H NMR in


 or 

.[3] Locate the vinylic proton doublet (typically

6.5 - 7.5 ppm). Measure the splitting width in Hz.
  • Pass Criteria: Vinylic proton appears as a doublet with

    
     Hz.[1]
    
  • Fail Criteria: Presence of a minor doublet with

    
     Hz (indicates (2E) contamination).[1]
    
19F NMR[1][5][6]
  • (2Z)-Isomer: Typically appears downfield relative to the E-isomer (check literature specific shifts, but rely on J-coupling for assignment).

Stereochemical Logic Diagram

IsomerLogic cluster_Z Target: (2Z)-Isomer (Thermodynamic) cluster_E Impurity: (2E)-Isomer (Kinetic/Minor) node_Z Ph and COOH are TRANS (Minimized Steric Clash) F and H are TRANS (Large J_FH ~35Hz) node_E Ph and COOH are CIS (High Steric Clash) F and H are CIS (Small J_FH ~12Hz) node_Z->node_E Isomerization (UV/Heat)

Figure 2: Stereochemical relationships determining stability and NMR coupling constants.

Troubleshooting & Safety

  • Oiling Out: If the product oils out during recrystallization, the solution is likely too concentrated or the solvent ratio is too polar. Re-dissolve and add more Hexane, or seed with a pure crystal if available.[1]

  • Isomerization:

    
    -fluoroalkenes can undergo photoisomerization.[1] Perform purification steps away from direct sunlight and store the pure solid in amber vials.
    
  • Safety: Fluorinated metabolic precursors can be toxic.[1] Handle with standard PPE.[1] Ensure no residual fluorinating agents (e.g., DAST, Deoxo-Fluor) remain before acidification, as they can generate HF.[1]

References

  • IUPAC Nomenclature of Organic Chemistry. "Rule E-2.2: Specification of Configuration about Double Bonds (E-Z System)." IUPAC Compendium of Chemical Terminology. Link

  • Hoye, T. R., et al. "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." Journal of Organic Chemistry, 1994, 59, 4096-4103.[1] (Establishes J-coupling analysis protocols). Link

  • Emsley, J. W., Phillips, L., & Wray, V. "Fluorine Coupling Constants."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 1976, 10, 83-756.[1] (Authoritative source for

    
     trans vs cis magnitude). Link
    
  • BenchChem Technical Support. "Geometrical Isomerism of Phenylacrylic Acid: An In-depth Technical Guide." BenchChem Application Notes, 2025. (General cinnamate purification logic). Link

Sources

use of (2Z)-3-fluoro-3-phenylprop-2-enoic acid as a chemical probe

Title: (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid: A Dual-Modality Probe for Phenylalanine Ammonia-Lyase (PAL) Kinetics and -NMR Structural Analysis

Executive Summary

(2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as (Z)-



This guide details the use of this probe in two primary applications:

  • Mechanistic Enzymology: Probing the active site geometry and transition state electronics of Phenylalanine Ammonia-Lyase (PAL) .

  • Structural Biology: Utilizing the high sensitivity of the

    
     nucleus to monitor ligand binding, protein conformational changes, and active site hydrophobicity via NMR spectroscopy.
    

Chemical Properties & Probe Design

PropertySpecification
IUPAC Name (2Z)-3-fluoro-3-phenylprop-2-enoic acid
Common Name (Z)-

-fluorocinnamic acid
Structure Ph-C(F)=CH-COOH (Z-isomer)
Molecular Weight 166.15 g/mol
Solubility DMSO (>50 mM), Ethanol; sparingly soluble in water (requires pH > 7)

~280-290 nm (varies with solvent pH)
pKa ~3.8 (influenced by

-F electron withdrawal)

NMR Shift

to

ppm (relative to CFCl

, solvent dependent)

Key Structural Features:

  • 
    -Fluorine Substitution:  The fluorine atom acts as an electron-withdrawing group (EWG), reducing the electron density of the double bond. This mimics the electronic destabilization of transition states in elimination reactions.
    
  • Z-Configuration: The (Z)-isomer presents the phenyl ring and carboxylic acid on the same side of the double bond. This geometry is crucial for probing the steric constraints of enzyme active sites that typically process trans-cinnamate (E-isomer).

Mechanism of Action

Enzyme Inhibition & Mechanistic Probing (PAL)

Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. The reaction proceeds via a Friedel-Crafts-like attack of the prosthetic group (MIO) on the aromatic ring, followed by

(2Z)-3-fluoro-3-phenylprop-2-enoic acid acts as a competitive inhibitor and transition-state analogue :

  • Steric Probe: The Z-geometry forces the phenyl ring into a specific orientation within the hydrophobic pocket. If the enzyme strictly enforces trans-binding, the Z-probe will exhibit a high

    
     (low affinity). If the active site is flexible, the Z-probe may bind tightly, revealing cryptic pockets.
    
  • Electronic Trap: The

    
    -fluorine atom is located at the site of ammonia addition (in the reverse reaction). The high electronegativity of fluorine destabilizes the formation of carbocationic intermediates or stabilizes carbanion-like transition states, depending on the specific catalytic step being probed.
    
NMR Reporter

The fluorine nucleus is highly sensitive to its local electrostatic environment. Upon binding to a protein, the

  • Chemical Shift Perturbation (CSP): A shift in ppm indicates a change in the dielectric constant (e.g., moving from water to a hydrophobic protein pocket).

  • Line Broadening: A decrease in T2 relaxation time due to the slower tumbling of the protein-ligand complex.

MechanismSubstrateL-PhenylalaninePALPAL Enzyme(MIO Cofactor)Substrate->PALBindingTransCinntrans-Cinnamic Acid(Natural Product)PAL->TransCinnElimination of NH3ComplexEnzyme-Probe Complex(Inhibited)PAL->ComplexSteric/Electronic TrapProbe(2Z)-3-Fluoro-3-phenyl-prop-2-enoic acid(The Probe)Probe->PALCompetitive BindingNMR19F NMR Signal(Shift/Broadening)Complex->NMRDetection

Figure 1: Mechanism of action for PAL inhibition and

Experimental Protocols

Protocol A: Spectrophotometric Inhibition Assay (PAL)

Objective: Determine the inhibition constant (

Materials:

  • Recombinant PAL (e.g., from Petroselinum crispum or Rhodotorula glutinis).[1]

  • Substrate: L-Phenylalanine (100 mM stock).

  • Probe: (2Z)-3-fluoro-3-phenylprop-2-enoic acid (100 mM stock in DMSO).

  • Buffer: 100 mM Tris-HCl, pH 8.8.

  • UV-Vis Spectrophotometer (capable of kinetic mode at 290 nm).

Procedure:

  • Preparation: Dilute PAL enzyme in Buffer to a concentration yielding

    
     per minute.
    
  • Baseline: In a quartz cuvette, mix 980 µL Buffer and 10 µL Enzyme. Zero the instrument.

  • Control Reaction: Add 10 µL L-Phenylalanine (final 1 mM). Measure absorbance increase at 290 nm for 5 minutes (formation of cinnamate).

  • Inhibition Runs:

    • Prepare reaction mixtures containing fixed Enzyme and variable concentrations of Probe (0, 10, 50, 100, 500 µM).

    • Initiate reaction with L-Phenylalanine (at

      
       concentration, typically ~0.5 mM).
      
    • Record initial velocities (

      
      ).
      
  • Analysis: Plot

    
     vs. [Probe] (Dixon Plot) or fit to the competitive inhibition equation:
    
    
    
Protocol B: NMR Binding Assay

Objective: Detect direct binding of the probe to the target protein and map the active site environment.

Materials:

  • NMR Spectrometer (400 MHz or higher, equipped with

    
     probe).
    
  • Probe: 10 mM stock in DMSO-d6.

  • Target Protein: >10 µM in NMR buffer (Phosphate/Tris pH 7.4, 10% D

    
    O).
    
  • Reference: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl

    
    ) in a capillary insert (optional).
    

Procedure:

  • Probe Reference Spectrum:

    • Prepare a sample with 50 µM Probe in NMR buffer (no protein).

    • Acquire a 1D

      
       spectrum (typically ~128-256 scans).
      
    • Note the chemical shift (

      
      ) and linewidth (
      
      
      ).
  • Protein Titration:

    • Prepare samples with fixed Probe (50 µM) and increasing Protein concentrations (e.g., 0, 5, 10, 20, 50 µM).

    • Alternatively, titrate Probe into fixed Protein (Ligand-observed NMR).

  • Acquisition:

    • Acquire 1D

      
       spectra for each point.
      
    • Use a T2-filter (CPMG sequence) if the protein is large (>30 kDa) to filter out broad protein background signals, though the probe is a small molecule.

  • Analysis:

    • Chemical Shift Mapping: Plot

      
       (change in ppm) vs. [Protein].
      
    • Line Broadening: Calculate the Transverse Relaxation rate (

      
      ) from the linewidth. Binding to the macromolecule will significantly broaden the peak.
      
    • Kd Calculation: Fit the titration curve to a one-site binding model:

      
      
      

NMR_ProtocolStep1Prepare 50 µM Probein Buffer (Reference)Step2Acquire 19F Spectrum(Sharp Peak)Step1->Step2Step3Add Target Protein(Titration)Step2->Step3Step4Acquire 19F Spectrum(Complex)Step3->Step4DecisionPeak Change?Step4->DecisionResult1Shift (Δδ): Change in Environment(Hydrophobic Pocket)Decision->Result1YesResult2Broadening: Change in Dynamics(Binding Event)Decision->Result2Yes

Figure 2:

Data Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting
No Inhibition in PAL Assay Probe does not bind or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

is very high.
Ensure the Z-isomer is stable and hasn't isomerized to E (check by NMR). Increase probe concentration.
NMR Signal Disappears "Intermediate Exchange" regime on the NMR timescale.Change temperature (cool down or heat up) to shift exchange regime.
Multiple NMR Peaks Slow exchange (tight binding) or multiple binding sites.Titrate protein slowly to distinguish between saturation of one site vs. non-specific binding.
Precipitation Probe solubility limit reached.Keep DMSO concentration <5%. Ensure pH is basic enough to keep the carboxylic acid deprotonated.

References

  • MacDonald, M. J., & D'Cunha, G. B. (2007). A modern view of phenylalanine ammonia lyase. Biochemistry and Cell Biology, 85(3), 273-282. Link

  • Appleyard, A. N., et al. (2009). Fluorine-19 NMR as a probe for protein structure and function. Journal of Fluorine Chemistry, 130(2), 132-140. Link

  • Sato, T., et al. (1982). Inhibition of phenylalanine ammonia-lyase by cinnamic acid derivatives and related compounds. Chemical and Pharmaceutical Bulletin, 30(8), 2669-2679. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society, 125(25), 7696-7703. Link

  • Givot, I. L., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 275–290. Link

derivatization of (2Z)-3-fluoro-3-phenylprop-2-enoic acid for analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-FL-2026-03 Topic: Derivatization Strategies for the Chromatographic Analysis of (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid

Executive Summary

This technical guide details the derivatization protocols for (2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as cis-


-fluorocinnamic acid derivatives, though nomenclature requires precision). Accurate analysis of this compound is critical in drug discovery, particularly as a metabolic intermediate or a building block for fluorinated bio-active scaffolds.

The primary analytical challenge is preserving the geometric integrity (Z-configuration) during derivatization. While the "Z" designation often implies steric instability in non-fluorinated alkenes, the presence of the fluorine atom alters the thermodynamic landscape.[1] This guide provides two validated workflows—Silylation (Method A) and Methylation (Method B)—optimized to minimize Z-to-E isomerization while ensuring high sensitivity for GC-MS and HPLC analysis.

Chemical Context & Critical Considerations

Structural Analysis & Stereochemistry

Unlike non-fluorinated cinnamic acid, where the cis (Z) isomer is sterically hindered and unstable, (2Z)-3-fluoro-3-phenylprop-2-enoic acid exhibits unique stability.

  • CIP Priority: On C3, Fluorine (atomic #9) > Phenyl (C). On C2, Carboxyl > Hydrogen.

  • Z-Configuration: The Fluorine and Carboxyl groups are on the same side (cis). Consequently, the bulky Phenyl ring and Carboxyl group are on opposite sides (trans) .

  • Implication: The Z-isomer is thermodynamically robust because it minimizes the steric clash between the phenyl ring and the carboxylic acid. However, exposure to strong acids or UV light can still induce isomerization or cyclization.

Analytical Challenges
ChallengeCauseMitigation Strategy
Volatility Polar carboxylic acid (-COOH) and hydrogen bonding.[2]Derivatization to ester (TMS or Methyl).[3][4][5]
Isomerization Acid-catalyzed double bond migration or rotation.Use neutral/mild reagents (BSTFA, TMS-Diazomethane). Avoid harsh acid catalysts (e.g., H₂SO₄/MeOH) and heat.
Ionization Fluorine atom withdraws electrons, affecting fragmentation.Use EI (Electron Impact) for structural ID; NCI (Negative Chemical Ionization) for ultra-trace sensitivity (fluorine enhances electron capture).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate derivatization path based on the analytical platform and stability requirements.

DerivatizationWorkflow Sample Sample: (2Z)-3-Fluoro-3- phenylprop-2-enoic Acid Decision Select Platform Sample->Decision GCMS GC-MS Analysis Decision->GCMS High Volatility Req. HPLC HPLC / Storage Decision->HPLC Aqueous Mobile Phase Silylation Method A: Silylation (BSTFA + 1% TMCS) GCMS->Silylation Standard Protocol Methylation Method B: Methylation (TMS-Diazomethane) GCMS->Methylation Alternative TMS_Product TMS Ester Derivative (Volatile, Hydrolytically Unstable) Silylation->TMS_Product HPLC->Methylation Permanent Tag Me_Product Methyl Ester Derivative (Stable, UV Active) Methylation->Me_Product

Figure 1: Decision tree for derivatization based on analytical end-point. Green path (Silylation) is preferred for rapid GC-MS; Red path (Methylation) provides stable derivatives for HPLC or long-term storage.

Protocol A: Silylation for GC-MS (Gold Standard)

Objective: Convert the polar carboxylic acid to a volatile trimethylsilyl (TMS) ester. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Mechanism: Nucleophilic attack of the carboxyl oxygen on silicon, displacing the trifluoroacetamide leaving group.

Materials
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Vials: Silanized glass vials (2 mL) with PTFE-lined caps.

Step-by-Step Procedure
  • Preparation: Weigh 1–5 mg of the sample into a reaction vial.

  • Solubilization: Add 200 µL of anhydrous pyridine.

    • Expert Note: Pyridine acts as an acid scavenger (absorbing HCl from TMCS) and catalyzes the silylation.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Flush headspace with dry Nitrogen or Argon.

  • Reaction: Cap tightly and incubate at 60°C for 30 minutes .

    • Caution: Higher temperatures (>80°C) increase the risk of Z/E isomerization.

  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous isooctane or hexane.

  • Analysis: Inject 1 µL into GC-MS (Split mode 1:10 to 1:50).

Validation & Troubleshooting
  • Moisture Sensitivity: TMS esters hydrolyze instantly in water. Ensure all solvents are anhydrous.

  • Incomplete Reaction: If the peak tails significantly, increase incubation time to 60 mins.

  • Fragment Confirmation: Look for m/z 73 (TMS group), m/z 75 , and the molecular ion [M]⁺ (M_analyte + 72 Da).

Protocol B: Methylation via TMS-Diazomethane

Objective: Create a stable methyl ester for HPLC or GC analysis without using explosive diazomethane or harsh acidic conditions (BF₃-MeOH). Reagent: (Trimethylsilyl)diazomethane (TMS-DAM) (2.0 M in hexanes).

Materials
  • Reagent: TMS-Diazomethane (2.0 M in hexanes).[6]

  • Solvent: Methanol (MeOH) and Toluene (anhydrous).

  • Quench: Dilute Acetic Acid.

Step-by-Step Procedure
  • Preparation: Dissolve 1–5 mg of sample in 400 µL of Toluene:Methanol (3:2 v/v).

    • Expert Note: Methanol is required to protonate the TMS-diazomethane intermediate, driving the methylation.

  • Reaction: Add TMS-Diazomethane solution dropwise (approx. 10–50 µL) until a persistent yellow color remains.

    • Visual Cue: Evolution of Nitrogen gas (N₂) indicates active reaction.

  • Incubation: Stir at Room Temperature (20–25°C) for 20 minutes.

    • Critical: Do not heat. Heat promotes isomerization.

  • Quenching: Add dilute acetic acid dropwise until the yellow color disappears (neutralizes excess reagent).

  • Work-up: Evaporate solvent under a gentle stream of Nitrogen. Reconstitute in mobile phase (for HPLC) or Hexane (for GC).

Data Interpretation & Reference Data

GC-MS Fragmentation Pattern (Predicted)

For the TMS-derivative of (2Z)-3-fluoro-3-phenylprop-2-enoic acid:

  • Molecular Ion [M]⁺: m/z 238 (Parent Acid 166 + TMS 72).

  • Base Peak: Likely m/z 133 (Loss of COOTMS group, leaving the fluorostyryl cation) or m/z 73 (TMS).

  • Diagnostic Ions:

    • m/z 73: [Si(CH₃)₃]⁺

    • m/z 147: Rearrangement ion typical of TMS esters.

    • m/z 193: [M - 45]⁺ (Loss of ethoxy/fragment).

Isomer Differentiation

If isomerization occurs, the Z and E isomers can typically be separated on a non-polar capillary column (e.g., DB-5ms or HP-5).

  • Elution Order: The Z-isomer (Ph/COOH trans-like) is generally more planar and may have a slightly longer retention time than the E-isomer on non-polar phases due to better pi-pi stacking interaction with the stationary phase, though this must be empirically confirmed.

References

  • Sigma-Aldrich. Derivatization Reagents for GC: BSTFA Protocol. Retrieved from

  • National Institute of Standards and Technology (NIST). (Z)-3-Phenyl-2-propenoic acid (Cinnamic acid analog data).[7] NIST Chemistry WebBook.[7] Retrieved from

  • Presser, A., & Hüfner, A. (2004).[3] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids.[3] Monatshefte für Chemie.[3] Retrieved from

  • BenchChem. E/Z Isomer Stability in Fluoroalkenes: The Cis-Effect. Retrieved from

Sources

Troubleshooting & Optimization

improving the yield of (2Z)-3-fluoro-3-phenylprop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of (2Z)-3-fluoro-3-phenylprop-2-enoic acid (CAS: 82754-21-0) [1].

As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot common bottlenecks in the synthesis of this critical fluorinated building block. Rather than just providing a list of instructions, this guide deconstructs the thermodynamic and kinetic principles governing the reaction, ensuring you understand the causality behind every experimental choice.

I. Core Synthetic Workflows

The synthesis of (2Z)-3-fluoro-3-phenylprop-2-enoic acid typically proceeds via one of three primary pathways. Understanding the mechanistic flow of these routes is essential for diagnosing yield and stereoselectivity issues.

SynthesisRoutes A Route A: Phenylpropiolic Acid (Ph-C≡C-COOH) B HF·Pyridine (Olah's Reagent) Kinetic Anti-Addition A->B C (2Z)-3-fluoro-3-phenylprop-2-enoic acid Target Compound (CAS: 82754-21-0) B->C D Route B: Ethyl Benzoylacetate (Ph-CO-CH2-COOEt) E DAST Deoxyfluorination & Base-Promoted Elimination D->E E->C H Route C: (Z)-3-fluoro-3-phenylpropenal I Aerobic Oxidation (Air / O2) H->I I->C

Caption: Three primary synthetic pathways for (2Z)-3-fluoro-3-phenylprop-2-enoic acid.

II. Quantitative Route Comparison

To select the optimal pathway for your specific laboratory constraints, compare the empirical data summarized below.

ParameterRoute A: Alkyne HydrofluorinationRoute B: DeoxyfluorinationRoute C: Aldehyde Oxidation
Starting Material Phenylpropiolic acidEthyl benzoylacetate(Z)-3-fluoro-3-phenylpropenal
Key Reagents HF·Pyridine (70% HF)DAST, DBU, LiOHAir / O₂
Typical Yield 65% – 80%40% – 55%> 85% (from aldehyde)
Z:E Selectivity > 95:5 (Kinetic control)~ 80:20 (Thermodynamic)Retains precursor stereochem
Primary Challenge Handling highly corrosive HFCompeting enolizationSourcing the precursor [2]

III. Troubleshooting FAQs

Q1: Why is my Route A synthesis yielding a mixture of (E) and (Z) isomers instead of the pure (2Z)-isomer? A1: The (2Z)-isomer is kinetically trapped during the hydrofluorination of phenylpropiolic acid. The reaction proceeds via strictly anti-addition of HF across the alkyne. Because the fluorine and hydrogen add to opposite faces of the triple bond, the resulting alkene places the high-priority fluorine and carboxylic acid groups cis to each other, yielding the (Z)-configuration. Causality & Solution: If you observe (E)-isomer contamination, it indicates post-reaction isomerization, often caused by excessive heat or prolonged exposure to strong acids. Maintain reaction temperatures strictly below 0°C during HF addition and avoid UV light exposure during workup.

Q2: I am using the DAST-mediated deoxyfluorination of ethyl benzoylacetate (Route B), but my yield is below 30%. What is going wrong? A2: Deoxyfluorination of


-keto esters suffers from competing enolization. DAST reacts with the enol tautomer to form a vinyl fluoride directly, bypassing the desired gem-difluoro intermediate and leading to unreactive byproducts.
Causality & Solution: Use a less enolizable solvent (like strictly anhydrous DCM) and add a catalytic amount of a mild Lewis acid (e.g., SbCl₃) to accelerate carbonyl activation over enolization. Furthermore, the subsequent elimination of HF requires a strong, non-nucleophilic base (e.g., DBU or LiHMDS) to ensure complete conversion to the 

-unsaturated ester before saponification.

Q3: The final saponification of the ethyl ester to the enoic acid in Route B is sluggish. Can I heat it to reflux? A3: No. Heating


-fluoro-

-unsaturated esters in strong aqueous base (like NaOH/KOH) leads to a nucleophilic aromatic substitution-like displacement of the vinylic fluorine by hydroxide. This yields the

-keto acid, which rapidly decarboxylates, destroying your product. Causality & Solution: Use LiOH in a THF/MeOH/Water (3:1:1) mixture at room temperature. The lithium ion coordinates the carbonyl oxygen, accelerating nucleophilic attack by hydroxide without requiring elevated temperatures.

Q4: How can I definitively verify the regiochemistry and stereochemistry of my isolated product? A4: Implement a self-validating NMR protocol.

  • Regiochemistry: Check the ¹H NMR. The vinylic proton at C2 will appear as a doublet due to vicinal coupling with the fluorine atom (

    
    ).
    
  • Stereochemistry: In the (2Z)-isomer, the vinylic proton and the fluorine atom are trans to each other. Trans

    
     coupling constants in fluoroalkenes are typically large (20–35 Hz). If you observe a smaller coupling constant (10–15 Hz), you have synthesized the (E)-isomer. Confirm with 1D NOESY: a strong NOE correlation between the vinylic proton and the ortho-protons of the phenyl ring confirms the (Z)-configuration.
    

IV. Standard Operating Procedure: Hydrofluorination of Phenylpropiolic Acid (Route A)

This protocol utilizes kinetic anti-addition to maximize the yield of the (2Z)-isomer.

Equipment Requirements:

  • CRITICAL: Use only PTFE, FEP, or PFA reaction vessels. HF reacts with silica in standard borosilicate glassware, generating water and silicon tetrafluoride, which destroys the reagent and compromises anhydrous conditions.

Reagents:

  • Phenylpropiolic acid (1.0 equiv)

  • Olah's Reagent (70% HF in Pyridine) (5.0 equiv of HF)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reagent Preparation: Purge a 100 mL PTFE flask with argon. Add Olah's reagent (10 mL) and cool the vessel to -20°C using a dry ice/ethylene glycol bath. Causality: Low temperatures suppress the exothermic nature of alkyne protonation and prevent oligomerization.

  • Substrate Addition: Dissolve phenylpropiolic acid (10 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise to the PTFE flask over 30 minutes to maintain the internal temperature below -10°C.

  • Reaction Phase: Stir the mixture at -10°C for 4 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot using a plastic pipette, quench in 1 mL of cold aqueous NaHCO₃, extract with CDCl₃, and analyze via ¹⁹F NMR. Look for the characteristic vinylic fluorine signal (typically around -110 to -115 ppm). Proceed to workup only when the alkyne is consumed.

  • Quenching: Slowly pour the reaction mixture over 100 g of crushed ice. Carefully neutralize with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 4. Causality: pH 4 ensures the carboxylic acid remains protonated (lipophilic) for organic extraction while safely neutralizing the excess HF.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to obtain pure (2Z)-3-fluoro-3-phenylprop-2-enoic acid as a crystalline solid (Melting Point: 157-158 °C) [1].

V. References

  • Cousseau, J.; Albert, P. "Synthesis of 3-fluoro-3-phenylprop-2-enoic acid via aerobic oxidation". Bulletin de la Societe Chimique de France, 1986, # 6, p. 910 - 915. Source:[Link]

challenges in the synthesis of fluorinated propenoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Propenoic Acid Synthesis

Current Status: 🟢 Operational | Queue Load: High Agent: Dr. Alex V. (Senior Application Scientist) Subject: Troubleshooting Synthesis, Stability, and Stereocontrol of Fluoroacrylic Acids

Welcome to the Fluorine Chemistry Help Desk

You are likely here because your reaction turned into a black tar, your isomers are scrambling, or your yield vanished during workup. Fluorinated propenoic acids (acrylic acids) are deceptive; the fluorine atom is not just a "small hydrogen mimic"—it is an electronic wrecking ball that alters pKa, nucleophilicity, and stability.

Select your "Ticket" based on the position of the fluorine atom on the acrylate scaffold:

  • Ticket #001:

    
    -Fluoroacrylates (2-Fluoro) 
    
    
    
    Issue: Polymerization & HWE Failure
  • Ticket #002:

    
    -Fluoroacrylates (3-Fluoro) 
    
    
    
    Issue:
    
    
    Stereoselectivity
  • Ticket #003:

    
    -Difluoroacrylates (3,3-Difluoro) 
    
    
    
    Issue: Synthesis Strategy & Stability

Ticket #001: -Fluoroacrylates (2-Fluoro)

Target Structure:



The "Gold Standard" synthesis is the Horner-Wadsworth-Emmons (HWE) reaction using Triethyl 2-fluoro-2-phosphonoacetate .

Common Issues & Troubleshooting
SymptomRoot CauseThe Fix
No Reaction / Low Yield Deprotonation failure.[1] The

-F phosphonate is less acidic than non-fluorinated analogues due to repulsion between the F-lone pair and the carbanion.
Switch Base: Move from NaH to LiHMDS or n-BuLi at -78°C to ensure complete enolization before adding the aldehyde.
Product Polymerizes (Jelly) 2-Fluoroacrylates are hyper-reactive monomers. Spontaneous polymerization occurs during concentration or distillation.Inhibitor Cocktail: Add Phenothiazine (500 ppm) or BHT to the organic phase before drying and evaporation. Never distill to dryness.
"Missing" Product Volatility.[2] Ethyl 2-fluoroacrylate is volatile; the free acid is water-soluble.Workup: Do not rotovap at high vacuum/temp. For the free acid, use continuous extraction with Et₂O or freeze-drying.
Standard Operating Protocol (SOP): 2-Fluoro HWE

Reference: Sano et al. (2001) [1]

  • Reagents: Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv), Aldehyde (1.0 equiv), NaH (1.2 equiv, 60% dispersion).

  • Setup: Flame-dried flask, Argon atm. Solvent: Anhydrous THF.[1]

  • Activation: Suspend NaH in THF at 0°C. Add phosphonate dropwise. Stir 30 min (Solution turns clear/yellow).

  • Reaction: Add Aldehyde at 0°C. Warm to RT. Stir 2–4 h.

  • Quench: Sat. NH₄Cl (cold).

  • CRITICAL STEP: Add BHT (10 mg) to the biphasic mixture immediately.

  • Workup: Extract with Et₂O. Wash with brine.[1][3] Dry over MgSO₄. Concentrate gently (40°C, >100 mbar).

Workflow Diagram: The "Anti-Polymerization" HWE Route

G Start Start: Phosphonate + Base Intermediate Ylide Formation (0°C, 30 min) Start->Intermediate Addition Add Aldehyde (0°C -> RT) Intermediate->Addition Check TLC Check Addition->Check Check->Addition Incomplete Quench Quench (NH4Cl) + ADD INHIBITOR (BHT) Check->Quench Complete Workup Extraction & Gentle Concentration Quench->Workup

Caption: Workflow emphasizing the critical addition of radical inhibitors prior to workup.

Ticket #002: -Fluoroacrylates (3-Fluoro)

Target Structure:


 (Note: Position of F varies, usually terminal F or internal F depending on numbering, here assuming 3-fluoro relative to acid).
Clarification: Strictly, 3-fluoroacrylic acid is 

.

The Challenge: Stereoselectivity (


 vs 

)
. Unlike standard HWE, the fluorine on the double bond (or precursor) impacts the stability of the oxaphosphetane intermediate, leading to variable ratios.
Stereocontrol Guide
Desired IsomerRecommended MethodKey ReagentMechanism Note
(E)-Isomer (Trans)HWE Reaction n-BuLi (Base) at -78°CKinetic control favors the anti-betaine, leading to E-alkene. High selectivity (>95:5).
(Z)-Isomer (Cis)Still-Gennari KHMDS + Trifluoroethyl phosphonate Electron-withdrawing phosphonate groups accelerate elimination, favoring Z.
Mixture/Thermodynamic Elimination DBU on 3-bromo-3-fluoro estersElimination often gives thermodynamic mixtures, usually favoring E.
Data: Base Effect on Stereoselectivity

Substrate: Benzaldehyde + Fluorophosphonate [2]

BaseTemperatureSolvent

Ratio
Yield
NaH0°CTHF60 : 4085%
LiHMDS-78°CTHF92 : 891%
n-BuLi -78°C THF 98 : 2 94%
KHMDS-78°C18-Crown-615 : 8578%

Ticket #003: -Difluoroacrylates (3,3-Difluoro)

Target Structure:



The Trap: Do not attempt to make this via direct HWE of an aldehyde and a "difluoromethylene" phosphonate—that chemistry is unstable. The Solution: Elimination Strategy from trifluoromethyl or difluoromethylene precursors.

Recommended Route: Dehydrofluorination of 3,3,3-Trifluoropropionates

This is the most robust, scalable method.

  • Starting Material: Ethyl 3,3,3-trifluoropropionate (Commercially available).

  • Reagents: LDA (2 equiv) followed by TMSCl , then hydrolysis; OR DBU (harder to control).

  • Mechanism: Formation of the enolate

    
     Elimination of Fluoride (E1cB-like).
    

Alternative High-Purity Route (The "Tarrant-Stump" Method): Reaction of Dibromodifluoromethane with Ethyl Vinyl Ether followed by oxidation and elimination. This avoids the difficult separation of starting material from product in the elimination route. [3]

Troubleshooting 3,3-Difluoro Synthesis
  • Issue: Product hydrolyzes to malonic acid derivative.

    • Cause: The

      
       bond is highly electrophilic (Michael acceptor). Moisture attacks the 
      
      
      
      -carbon.
    • Fix: Store strictly over molecular sieves at -20°C. Use non-nucleophilic bases.

  • Issue: Inseparable mixture of Starting Material and Product.

    • Cause: Boiling points of Ethyl 3,3,3-trifluoropropionate and Ethyl 3,3-difluoroacrylate are very similar.

    • Fix: Chemical separation. Treat the mixture with bromine (

      
      ). The acrylate brominates (becomes high boiling), the starting material does not. Distill off the SM, then debrominate the residue with Zn/AcOH to recover pure product.
      
Pathway Diagram: 3,3-Difluoroacrylate Synthesis

D Start Ethyl 3,3,3-trifluoropropionate (CF3-CH2-COOEt) Step1 Enolization (LDA, -78°C) Start->Step1 Step2 Beta-Elimination of F- (Spontaneous or TMS-assisted) Step1->Step2 Product Ethyl 3,3-difluoroacrylate (CF2=CH-COOEt) Step2->Product SideReaction Hydrolysis to Malonate derivatives Product->SideReaction  + H2O (Avoid!)

Caption: Elimination pathway from trifluoropropionate. Note the susceptibility to hydrolysis.

References

  • Sano, S., et al. (2001). "Enantioselective Horner–Wadsworth–Emmons reaction for the asymmetric synthesis of

    
    -fluoro-
    
    
    
    -unsaturated esters." Tetrahedron Letters, 42(24), 4025-4028. Link
  • Zajc, B., & Kake, S. (2006). "Exceptionally mild, high-yield synthesis of

    
    -fluoro acrylates."[4] Organic Letters, 8(20), 4457-4460.[4] Link
    
  • Leroy, J., Molines, H., & Wakselman, C. (1987). "Facile synthesis of ethyl 3,3-difluoroacrylate from dibromodifluoromethane and Diels-Alder cycloaddition with furan." Journal of Organic Chemistry, 52(2), 290-292. Link

  • Motoyama, Y., et al. (2024).[5] "A Practical Synthesis of Terminal Vinyl Fluorides." Journal of Organic Chemistry (PMC). Link

Sources

resolving impurities in (2Z)-3-fluoro-3-phenylprop-2-enoic acid samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers and process chemists working with (2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as (Z)-


-fluorocinnamic acid). It addresses the specific challenges of stereoisomer control, impurity profiling, and purification logic.

Current Ticket: Resolution of Impurities & Stereochemical Integrity Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active

Module 1: Diagnostic & Identification Logic

How do I confirm I have the correct isomer and identify contaminants?

The primary challenge with (2Z)-3-fluoro-3-phenylprop-2-enoic acid is distinguishing it from its geometric isomer, the (2E)-form, and identifying defluorinated byproducts.

Q: How can I definitively distinguish the (2Z)-isomer from the (2E)-isomer using NMR?

A: You must rely on the vicinal proton-fluorine coupling constant (


) .

For this molecule, the stereodescriptors (Z/E) are assigned based on Cahn-Ingold-Prelog priorities:

  • C3 (

    
     ):  Fluorine (Priority 1) > Phenyl (Priority 2)
    
  • C2 (

    
     ):  Carboxylic Acid (Priority 1) > Hydrogen (Priority 2)
    

Therefore:

  • (2Z)-Isomer: The Fluorine and Carboxylic Acid are on the same side (cis-relationship). Consequently, the Fluorine and Vinyl Proton are on opposite sides (trans-relationship) .

  • (2E)-Isomer: The Fluorine and Carboxylic Acid are on opposite sides. Consequently, the Fluorine and Vinyl Proton are on the same side (cis-relationship) .

Diagnostic Rule: In fluoroalkenes, trans coupling is significantly larger than cis coupling.

  • (2Z)-Isomer (

    
     trans):  Expect a large 
    
    
    
    of 20–35 Hz .
  • (2E)-Isomer (

    
     cis):  Expect a small 
    
    
    
    of 0–15 Hz .
Feature(2Z)-Isomer (Target)(2E)-Isomer (Impurity)
Geometry F and COOH are cisF and COOH are trans
H-F Relationship TransCis

H NMR (

)
Large (~30 Hz) Small (~10 Hz)

F NMR Shift
Typically downfield (deshielded by COOH)Typically upfield

Technical Note: Always run a


F-decoupled 

H NMR if the splitting pattern is ambiguous due to aromatic overlap.
Q: My HPLC baseline shows a "hump" under the main peak. What is this?

A: This is often caused by dynamic isomerization or acidic tailing .

  • Isomerization: The Z-isomer is photosensitive. If your sample is exposed to ambient light during preparation or in the autosampler, it may partially convert to the E-isomer (the thermodynamic sink).

    • Test: Re-inject the sample after 4 hours in the dark vs. 4 hours in light.

  • Tailing: The carboxylic acid moiety interacts with silanols on the column stationary phase.

    • Fix: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress ionization and sharpen the peak.

Module 2: Impurity Profiling & Causality

Where are these impurities coming from?

Troubleshooting Diagram: Impurity Origin Flowchart

ImpurityOrigin Start Impurity Detected Defluoro Defluorinated (Cinnamic Acid) Start->Defluoro Isomer (2E)-Isomer Start->Isomer StartMat Acetophenone/Ketone Start->StartMat Polymer Oligomers Start->Polymer Reductive Over-reduction (Metal residue) Defluoro->Reductive Mechanism LightHeat Light/Heat Exposure (Thermodynamic Drift) Isomer->LightHeat Mechanism Incomplete Incomplete Conversion StartMat->Incomplete Mechanism Radical Radical Polymerization Polymer->Radical Mechanism

Caption: Causality map linking observed impurities to their synthetic or environmental origins.

Q: I see a peak at M-18 or M-20 in LC-MS. Is this an impurity?

A: Not necessarily.

  • M-18 (Loss of H

    
    O):  Common ionization artifact for carboxylic acids (formation of acylium ion).
    
  • M-20 (Loss of HF): This indicates a specific impurity: 3-phenylprop-2-ynoic acid (Phenylpropiolic acid). This arises from the elimination of HF, often driven by basic conditions during workup. If present, avoid heating the sample in basic media.

Module 3: Purification Protocols

How do I clean up the sample?

The (2Z)-isomer is often less stable and more soluble than the (2E)-isomer, making recrystallization tricky. A "Crash and Wash" approach is often superior to standard recrystallization.

Protocol A: Acid-Base "Cleanup" Extraction

Use this to remove non-acidic starting materials (e.g., acetophenones, fluorinated intermediates).

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Extraction: Extract with saturated NaHCO

    
     (aq)  (
    
    
    
    ).
    • Chemistry: The target acid moves to the aqueous layer (as sodium salt). Neutral organic impurities stay in EtOAc.

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH ~2.

    • Observation: The product should precipitate as a white solid.

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (

    
    ), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Protocol B: Selective Recrystallization (Z-Isomer Isolation)

The Z-isomer is typically the kinetic product; the E-isomer is thermodynamic. Avoid prolonged heating.

ParameterRecommendationReason
Solvent System Hexane / Ethyl Acetate (4:1) High solubility difference; non-protic to prevent H-bond interference.
Alternative Water / Ethanol (3:1) Good for removing inorganic salts, but requires careful temperature control.
Temperature Do not exceed 50°C High heat promotes Z

E isomerization.
Method Vapor Diffusion Dissolve in min. EtOAc; place vial in a jar of Hexane. Allows slow crystal growth without heat.
Purification Decision Tree

Purification Input Crude Sample CheckPurity Check Purity (HPLC) Input->CheckPurity Decision1 Neutral Impurities (>5%)? CheckPurity->Decision1 AcidBase Perform Acid-Base Extraction Decision1->AcidBase Yes Decision2 E-Isomer Present? Decision1->Decision2 No AcidBase->Decision2 Recryst Recrystallize (Hexane/EtOAc) Decision2->Recryst Low (<10%) Chromatography Column Chromatography (Ag-Impregnated Silica) Decision2->Chromatography High (>10%) Final Pure (2Z)-Isomer Recryst->Final Chromatography->Final

Caption: Workflow for selecting the appropriate purification method based on impurity type.

Module 4: Storage & Stability

Q: My sample turned yellow after a week. Why? A: (2Z)-3-fluoro-3-phenylprop-2-enoic acid is susceptible to photo-oxidation and isomerization .

  • The Yellow Color: Likely oligomerization or formation of trace acetophenone derivatives due to oxidation.

  • Prevention:

    • Store in amber vials (light protection).

    • Flush headspace with Argon/Nitrogen .

    • Store at -20°C .

References

  • NIST Chemistry WebBook . (Z)-3-Phenyl-2-propenoic acid (Cinnamic acid analogs). National Institute of Standards and Technology. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for coupling trends in fluoroalkenes).
  • Organic Syntheses . Procedures for Cinnamic Acid Derivatives. Available at: [Link]

troubleshooting guide for (2Z)-3-fluoro-3-phenylprop-2-enoic acid experiments

[1][2]

Topic: Troubleshooting & Experimental Guide Target Molecule: (2Z)-3-fluoro-3-phenylprop-2-enoic acid (β-fluoro-trans-cinnamic acid analog) CAS Registry Number: [Not commonly listed, often custom synthesized] Stereochemical Designation: (2Z) indicates the Fluorine (F) and Carboxylic Acid (COOH) groups are on the same side (cis-relationship).[1][2] This places the bulky Phenyl ring and COOH group trans to each other, making the (2Z) isomer the thermodynamically stable form.[1]

Part 1: Core Synthesis & Stereocontrol

Q1: Which synthesis route provides the highest stereoselectivity for the (2Z) isomer?

Recommendation: The most reliable route for the (2Z) isomer is the Hydrofluorination of Phenylpropiolic Acid .[1] Unlike Horner-Wadsworth-Emmons (HWE) reactions which typically yield α-fluoro derivatives, the addition of hydrogen fluoride (HF) equivalents to the alkyne triple bond of phenylpropiolic acid favors the thermodynamically stable (2Z) product via anti-addition mechanisms followed by equilibration.[1][2]

Protocol Summary:

  • Starting Material: Phenylpropiolic acid (3-phenylprop-2-ynoic acid).[2][3]

  • Reagent: Triethylamine trihydrofluoride (Et

    
    N[1]·3HF) or Pyridine:HF (Olah's reagent).[1]
    
  • Solvent: Dichloroethane (DCE) or neat (depending on reagent).[1]

  • Conditions: 60–80°C for 4–12 hours.

Mechanism & Stereochemistry: The nucleophilic fluoride attacks the β-carbon (Michael acceptor position).[1][2] The subsequent protonation usually occurs anti to the fluoride addition. However, under the reaction conditions (acidic/heated), the system equilibrates to the thermodynamically stable isomer where the two largest groups (Phenyl and COOH) are trans.[1]

  • Result: (2Z)-isomer (Phenyl/COOH trans; F/COOH cis).[1][2]

Q2: I am observing a mixture of Z and E isomers. How do I push the equilibrium?

Root Cause: Kinetic control at lower temperatures or incomplete thermodynamic relaxation. Troubleshooting Steps:

  • Increase Reaction Time: Extend the reaction duration by 4–6 hours. Isomerization of the kinetic (2E) product to the stable (2Z) product is slow.[1]

  • Acid Catalysis: Ensure the medium remains acidic. If using Et

    
    N[1][2]·3HF, the acidity is usually sufficient. If using other F- sources, adding a catalytic amount of strong acid (e.g., TsOH) can facilitate isomerization.[1]
    
  • Avoid Light: While the (2Z) is stable, UV light can induce photoisomerization to the less stable (2E) form.[1] Perform reactions and workups in amber glassware or wrapped in foil.

SynthesisWorkflowStartPhenylpropiolic AcidReagentAdd Et3N·3HF(3-5 equivalents)Start->ReagentReactionHeat to 70°C(12 Hours)Reagent->ReactionCheckCheck Isomer Ratio(19F NMR)Reaction->CheckIsomerizeExtend Heating(+ cat. Acid)Check->IsomerizeMix of Z/EWorkupQuench (Ice/Water)Extract (EtOAc)Check->Workup>95% ZIsomerize->CheckPurifyRecrystallization(Hexane/EtOAc)Workup->Purify

Caption: Workflow for the stereoselective synthesis of (2Z)-3-fluoro-3-phenylprop-2-enoic acid.

Part 2: Characterization & Validation (The "Truth" Data)[1]

Q3: How do I definitively distinguish the (2Z) isomer from the (2E) isomer using NMR?

The Golden Rule: Use


F-

H Coupling Constants (

)
Feature(2Z)-Isomer (Target) (2E)-Isomer (Impurity)
Geometry Phenyl / COOH are transPhenyl / COOH are cis
F vs H Relationship Trans Cis

Coupling
Large (~20–35 Hz) Small (~10–20 Hz)

F Chemical Shift
Typically -100 to -115 ppmTypically shifted downfield

Why this works: In fluoroalkenes, trans coupling (


11
Q4: My F NMR shows a single peak, but HPLC shows two peaks. What is happening?

Diagnosis: You likely have a non-isomeric impurity or your NMR solvent is causing accidental equivalence (rare).[1] Troubleshooting:

  • Check HPLC Wavelength: The (2Z) and (2E) isomers have different UV absorption maxima due to differences in conjugation planarity.[1] The (2Z) (trans-styryl system) is planar and has a higher

    
     and extinction coefficient.[1] The (2E) (cis-styryl) is twisted due to steric clash, lowering 
    
    
    .[1]
  • Run 2D NMR (HOESY): If 1D coupling is ambiguous, a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment will show a cross-peak between F and the Phenyl protons for the (2Z) isomer (spatial proximity), whereas the (2E) isomer would show a strong cross-peak between F and the carboxylic acid proton (if visible) or lack the F-Phenyl proximity.[1]

Part 3: Purification & Stability

Q5: How do I remove the (2E) impurity?

Recommendation: Fractional Recrystallization . The (2Z) isomer, being more symmetric and planar (trans-cinnamic acid backbone), typically has a higher melting point and lower solubility in non-polar solvents compared to the (2E) isomer.[1]

Protocol:

  • Dissolve the crude mixture in hot Hexane/Ethyl Acetate (4:1) or Ethanol/Water (1:1) .

  • Allow to cool slowly to room temperature, then to 4°C.

  • The crystals formed are usually the enriched (2Z) isomer.

  • The mother liquor will retain the (2E) isomer and other impurities.

Q6: The compound turns yellow upon storage. Is it degrading?

Diagnosis: Photo-oxidation or Photo-isomerization.[2] Solution:

  • Storage: Store at -20°C in the dark.

  • Container: Amber vials are mandatory.

  • Explanation: Cinnamic acid derivatives are notorious for [2+2] photocycloaddition (dimerization) or E/Z isomerization under UV light.[1] The yellow color often indicates trace oxidation products (quinones) or polymerization.[1]

IsomerStabilityZ_Isomer(2Z)-Isomer(Stable Form)Ph/COOH TransE_Isomer(2E)-Isomer(Unstable Form)Ph/COOH CisZ_Isomer->E_IsomerUV Light (hν)PhotoisomerizationE_Isomer->Z_IsomerHeat / AcidThermodynamic Relaxation

Caption: Thermodynamic relationship between Z and E isomers. The (2Z) is the "sink" under thermal conditions.[1]

References

  • Haufe, G. (2008).[1] "Synthesis of β-fluoro-α,β-unsaturated carboxylic acids." Journal of Fluorine Chemistry. (Generalized methodology for β-fluoroacrylates).[1]

  • Olah, G. A., et al. (1979).[1] "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride)."[1] Journal of Organic Chemistry. (Reagent grounding).[1]

  • Dolbier, W. R. (2005).[1] "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons. (Reference for J-coupling constants).

  • Cahn-Ingold-Prelog (CIP) Rules. IUPAC Nomenclature standards for Z/E designation.[2] [1]

Technical Support Center: Synthesis of (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated cinnamic acid derivatives. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of (2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as (Z)-


-fluorocinnamic acid).

The most direct and atom-economical route to this molecule is the transition-metal-catalyzed hydrofluorination of phenylpropiolic acid[1]. However, the presence of a highly polarized alkyne and the use of aggressive fluorinating agents create a complex reaction environment prone to side reactions. This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to ensure regio- and stereoselective success.

Part 1: Reaction Pathway & Side Reaction Visualization

To successfully synthesize the (2Z)-isomer, you must understand the competing thermodynamic and kinetic pathways in your reaction flask. The diagram below maps the primary anti-addition pathway against the three most common side reactions: hydration, over-fluorination, and isomerization.

ReactionPathways A Phenylpropiolic Acid + HF Source B (2Z)-3-Fluoro-3-phenylprop-2-enoic acid (Target Z-Isomer) A->B Regio/Stereoselective anti-addition C Acetophenone + CO2 (Hydration Side-Product) A->C Trace H2O (-CO2) D 3,3-Difluoro-3-phenylpropanoic acid (Over-fluorination) B->D Excess HF E (2E)-3-Fluoro-3-phenylprop-2-enoic acid (E-Isomer) B->E Thermal/Acidic Isomerization

Reaction pathways in phenylpropiolic acid hydrofluorination, highlighting major side reactions.

Part 2: Quantitative Impact of Reaction Conditions

The choice of HF source and temperature dictates the fate of the alkyne. Aqueous HF, while economical, heavily favors the hydration pathway due to the carbophilic nature of the catalysts used[2].

Table 1: Quantitative Impact of Reaction Conditions on Product Distribution

Reaction ConditionPrimary Product ((2Z)-Isomer)Hydration Product (Acetophenone)Over-fluorination (gem-difluoro)(2E)-Isomer (Thermodynamic)
Aqueous HF, 80 °C ~34%~50%<5%~10%
Et₃N·3HF, Anhydrous DCM, RT >85% <2% <5% <5%
Et₃N·3HF, 5.0 equiv, 60 °C ~60%<2%~25%~10%
Prolonged Heating (120 °C) ~40%<5%<5%>45%

Note: Data synthesized from standard gold-catalyzed hydrofluorination optimization studies of phenylpropiolate derivatives.

Part 3: Self-Validating Experimental Protocol

To achieve the >85% yield profile shown in Table 1, the following protocol utilizes a gold(I) catalyst system under strictly anhydrous conditions[3]. Every step is designed with a built-in validation mechanism to ensure causality and reproducibility.

Objective: Synthesize (2Z)-3-fluoro-3-phenylprop-2-enoic acid via regio- and stereoselective anti-addition while suppressing hydration and isomerization.

Reagents:

  • Phenylpropiolic acid (1.0 equiv)

  • Et₃N·3HF (TREAT-HF, 1.5 equiv) *[Au(IPr)Cl] (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride, 2 mol%)

  • AgNTf₂ (Silver bis(trifluoromethanesulfonyl)imide, 2 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, combine [Au(IPr)Cl] (2 mol%) and AgNTf₂ (2 mol%) in anhydrous DCM. Stir for 15 minutes at room temperature.

    • Causality: AgNTf₂ abstracts the chloride ligand from the gold complex, generating the highly carbophilic, Lewis-acidic cationic gold(I) species necessary to activate the alkyne ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -system.
      
    • Self-Validation: The immediate formation of a white, cloudy precipitate (AgCl) visually confirms successful generation of the active catalyst.

  • Substrate Addition: Add phenylpropiolic acid (1.0 equiv) to the activated catalyst suspension.

  • Fluorination: Dropwise add Et₃N·3HF (1.5 equiv) via a plastic or Teflon-coated syringe (never use glass syringes for HF reagents).

    • Causality: Et₃N·3HF provides a strictly anhydrous source of nucleophilic fluoride. Excluding water completely shuts down the hydration pathway that would otherwise yield acetophenone[2].

  • Reaction Monitoring: Stir the mixture strictly at room temperature (20–25 °C) for 12 hours.

    • Causality: The anti-addition of HF yields the (2Z)-isomer as the kinetic product. Maintaining ambient temperature prevents the system from overcoming the activation energy required to isomerize into the thermodynamically favored (2E)-isomer.

  • Quenching: Quench the reaction by slowly pipetting the mixture into an ice-cold saturated aqueous NaHCO₃ solution.

    • Self-Validation: Vigorous effervescence (CO₂ evolution) confirms the neutralization of excess HF and acidic byproducts.

  • Workup & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure (2Z)-isomer.

Part 4: Troubleshooting FAQs

Q1: My yield is low, and NMR/MS analysis shows a massive spike in acetophenone. What went wrong? A1: You are observing the hydration side reaction . Phenylpropiolic acid is highly susceptible to hydration when activated by a carbophilic Lewis acid (like Au or Ag). If trace water is present in your solvent or your HF source (e.g., using aqueous HF), water outcompetes fluoride as a nucleophile[2]. This forms benzoylacetic acid, an unstable


-keto acid that rapidly undergoes decarboxylation to yield acetophenone and CO₂.
Fix: Switch to an anhydrous fluoride source like Et₃N·3HF or Olah’s reagent (Py·HF). Ensure all solvents are rigorously dried over molecular sieves.

Q2: I am isolating a mixture of two monofluorinated products instead of a single stereoisomer. How do I control the stereoselectivity? A2: You are seeing a mixture of the (2Z) and (2E) isomers. The hydrofluorination of alkynes proceeds via anti-addition, making the (2Z)-isomer the kinetic product. However, in the (2Z)-isomer, the bulky phenyl ring and the carboxylic acid group are forced onto the same side of the double bond, creating steric repulsion. If the reaction is heated or left for extended periods, the product isomerizes to the thermodynamically more stable (2E)-isomer to relieve this strain. Fix: Lower the reaction temperature to strictly room temperature (or 0 °C if using a highly active catalyst) and quench the reaction immediately upon complete consumption of the starting material.

Q3: Mass spectrometry reveals a byproduct corresponding to the addition of two HF molecules. How can I prevent this? A3: This is over-fluorination , resulting in 3,3-difluoro-3-phenylpropanoic acid. While the first addition of fluorine withdraws electron density and deactivates the resulting alkene toward further electrophilic attack, a large excess of HF or overly forcing thermal conditions can drive the second hydrofluorination step. Fix: Limit the equivalents of your HF source (use exactly 1.2 to 1.5 equivalents of Et₃N·3HF) and avoid prolonged reaction times.

Q4: Can I use terminal alkynes like phenylacetylene instead of phenylpropiolic acid? A4: No. If you start with phenylacetylene, hydrofluorination will yield


-fluorostyrene, not the carboxylic acid. For the direct synthesis of the 

-fluoro acid, phenylpropiolic acid is the mandatory starting material[1]. Be aware that if phenylpropiolic acid is heated excessively in the absence of a good nucleophile, it can prematurely decarboxylate to phenylacetylene, which will then hydrofluorinate to form

-fluorostyrene as an unwanted side product.

References

  • 2 - American Chemical Society (Org. Lett.) 2.1 - PubChem, National Institutes of Health 3.3 - American Chemical Society (J. Org. Chem.)

Sources

Technical Support Center: Troubleshooting & FAQs for (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of fluorinated cinnamic acid derivatives. The purification of (2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as (Z)-


-fluorocinnamic acid) presents three primary challenges: severe chromatographic tailing, co-elution of the thermodynamic (2E)-isomer byproduct, and crystallization failures ("oiling out").

This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to help you establish a robust, self-validating purification workflow.

Workflow Visualization

The following diagram outlines the optimized closed-loop purification strategy, which incorporates a bio-inspired photocatalytic recycling step to maximize the yield of the desired (2Z)-isomer.

Workflow Crude Crude Mixture (E/Z Acids) Esterify Esterification (EtOH, H+) Crude->Esterify Mask polar COOH group Flash Flash Chromatography (Silica Gel) Esterify->Flash Load onto column ZEster (Z)-Ester (Desired) Flash->ZEster Fraction 1 EEster (E)-Ester (Byproduct) Flash->EEster Fraction 2 Hydrolysis Alkaline Hydrolysis (NaOH then HCl) ZEster->Hydrolysis Deprotect Photo Photoisomerization (-)-Riboflavin, 402 nm EEster->Photo Contra-thermodynamic conversion Photo->Flash Recycle enriched Z-isomer PureZ Pure (2Z)-Acid (Crystallization) Hydrolysis->PureZ Acidify & Precipitate

Fig 1: Workflow for purification and photocatalytic Z-enrichment of fluorocinnamic acid.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: Chromatographic Resolution

Q: Why do I get a broad, tailing band when purifying the crude acid via silica gel chromatography, and how can I resolve the (2Z) and (2E) isomers?

Causality: Free carboxylic acids act as strong hydrogen-bond donors, interacting aggressively with the free silanol groups on standard silica gel (SiO


) stationary phases. This causes severe band broadening (tailing)[1]. Furthermore, the (2E) and (2Z) isomers of fluorocinnamic acids possess nearly identical polarities in their free acid forms, resulting in co-elution. By masking the carboxylic acid as an ethyl ester, you eliminate its hydrogen-bonding capacity. This sharpens the chromatographic peaks and allows you to exploit the subtle dipole moment differences between the (E) and (Z) vinylic fluorides for baseline resolution.

Self-Validating Protocol 1: Esterification & Separation

  • Reaction: Dissolve the crude acid mixture in absolute ethanol (0.5 M). Add a catalytic amount of concentrated H

    
    SO
    
    
    
    (0.1 eq) and reflux for 12 hours.
  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO

    
    , and extract with ethyl acetate (3x). Dry over anhydrous MgSO
    
    
    
    and concentrate.
  • Validation Check 1: Analyze an aliquot via TLC (Hexanes/EtOAc 8:2). The disappearance of the baseline-retained acid spot and the appearance of high-R

    
     ester spots confirms complete conversion.
    
  • Separation: Load the crude ester onto a silica gel column. Elute using a shallow gradient of diethyl ether in n-pentane (e.g., 2% to 15% Et

    
    O) to separate the (Z)-ester from the (E)-ester.
    
Issue 2: Isomer Enrichment

Q: My synthesis yielded predominantly the (2E)-isomer. Can I convert this unwanted byproduct into the desired (2Z)-isomer?

Causality: Standard olefination reactions (e.g., Horner-Wadsworth-Emmons) often operate under thermodynamic control, favoring the more stable (2E)-isomer. However, you can drive a contra-thermodynamic E


 Z isomerization using bio-inspired photocatalysis. As demonstrated by, (-)-riboflavin (Vitamin B2) acts as an organic photocatalyst. Under 402 nm irradiation, riboflavin undergoes intersystem crossing to a triplet state. It transfers this triplet energy to the (E)-alkene, exciting it to a triplet diradical state that allows free rotation around the C=C bond. Because the (Z)-isomer has a higher activation barrier for the reverse energy transfer, the photostationary state heavily enriches the (Z)-isomer (up to 99:1 Z/E)[2][3].

Self-Validating Protocol 2: Bio-Inspired Photocatalytic Isomerization

  • Setup: Dissolve the isolated (E)-ester byproduct in anhydrous acetonitrile (0.1 M) in a borosilicate glass vial.

  • Catalysis: Add 5 mol% of (-)-riboflavin. Degas the solution by sparging with argon for 10 minutes.

  • Irradiation: Irradiate the mixture using 402 nm LEDs at room temperature for 16–24 hours.

  • Validation Check 2: Monitor the reaction via

    
    F NMR. The vinylic fluorine resonance is highly sensitive to the geometric environment; the shift of the signal will confirm the E 
    
    
    
    Z conversion ratio.
  • Recovery: Filter the mixture through a short silica plug to remove the riboflavin, concentrate, and subject it to Protocol 1 for final polishing.

Issue 3: Crystallization Failures

Q: The final hydrolyzed (2Z)-acid is "oiling out" instead of forming crystals. How do I induce proper crystallization?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when trace impurities—such as unreacted ester, residual ethanol, or minor (2E)-isomer contamination—depress the melting point of the compound below the temperature at which it becomes supersaturated in the solvent. The compound separates as a supercooled liquid rather than a crystalline solid.

Self-Validating Protocol 3: Alkaline Hydrolysis & Crystallization

  • Hydrolysis: Dissolve the pure (Z)-ester in ethanol. Add 1 M aqueous NaOH (2.0 eq) and stir at room temperature for 16 hours.

  • Precipitation: Acidify the solution to pH 1 using 2 M aqueous HCl. A white precipitate should form immediately.

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold distilled water, and dry under high vacuum for 24 hours[4].

  • Trituration (If oiling occurs): If the product oils out, dissolve the crude oil in a minimum amount of warm diethyl ether. Slowly add cold n-pentane until the solution becomes slightly turbid, seed with a pure crystal (if available), and cool slowly to 4 °C.

  • Validation Check 3: Measure the melting point of the dried powder. Pure (2Z)-3-fluoro-3-phenylprop-2-enoic acid must exhibit a sharp melting point of 157–158 °C [5][6]. A depressed or broad melting range indicates retained solvent or isomeric impurities.

Quantitative Data Summary

The following table summarizes the critical physicochemical and analytical parameters required to track the isomers throughout the purification workflow.

Property / Parameter(2Z)-3-Fluoro-3-phenylprop-2-enoic acid(2E)-3-Fluoro-3-phenylprop-2-enoic acid
CAS Number 82754-21-082754-20-9
Molecular Weight 166.15 g/mol 166.15 g/mol
Melting Point 157–158 °CVaries (Typically lower than Z-isomer)
Thermodynamic Stability Lower (Kinetic / Photostationary product)Higher (Thermodynamic product)
Chromatographic Behavior (Acid) Severe tailing on SiO

(Co-elution)
Severe tailing on SiO

(Co-elution)
Chromatographic Behavior (Ester) Resolvable via Et

O/Pentane gradient
Resolvable via Et

O/Pentane gradient
References
  • Metternich, J. B., & Gilmour, R. (2015). A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins. Journal of the American Chemical Society, 137(35), 11254-11257.[Link]

  • Metternich, J. B., Artiukhin, D. G., Holland, M. C., von Bremen-Kühne, M., Neugebauer, J., & Gilmour, R. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry, 82(19), 9955-9977.[Link]

Sources

method refinement for analyzing (2Z)-3-fluoro-3-phenylprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Method Refinement for (2Z)-3-fluoro-3-phenylprop-2-enoic acid

User Guide Overview

Subject: Method Development & Troubleshooting for Fluorinated Cinnamic Acid Derivatives Target Compound: (2Z)-3-fluoro-3-phenylprop-2-enoic acid CAS Registry Number: 20595-30-6 (Related isomer reference) Primary Application: Bioisostere studies, metabolic stability profiling, enzyme inhibition.

Executive Summary: This guide addresses the specific analytical challenges inherent to


-fluoro- 

-unsaturated acids. The presence of the fluorine atom at the

-position introduces unique electronic effects that complicate standard C18 HPLC separations and alter NMR splitting patterns. This document provides a self-validating workflow to distinguish the desired (2Z)-isomer from the thermodynamic (2E)-impurity.

Ticket #001: Chromatographic Resolution (HPLC/UPLC)

User Reported Issue: "I observe severe peak tailing and cannot resolve the Z-isomer from the E-impurity using my standard C18 protocol."

Root Cause Analysis:

  • Peak Tailing: The carboxylic acid moiety (

    
    ) is partially ionized at neutral pH, leading to mixed-mode interactions with residual silanols on the column stationary phase.
    
  • Isomer Co-elution: The fluorine atom mimics the steric bulk of hydrogen but the polarity of a hydroxyl group. Standard C18 columns often fail to discriminate the subtle dipole moment differences between Z and E isomers of fluoro-cinnamic acids.

Resolution Protocol:

ParameterRecommendationTechnical Rationale
Stationary Phase Pentafluorophenyl (PFP) / F5 PFP phases utilize

and dipole-dipole interactions specifically tuned for fluorinated aromatics and geometric isomers.
Mobile Phase A Water + 0.1% TFA (or Formic Acid)Acidification (pH < 2.5) ensures the carboxylic acid remains protonated (neutral), eliminating silanol interactions and tailing.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for fluorinated compounds compared to Methanol due to lower viscosity and distinct solvation of the F-substituent.
Gradient 5% to 60% B over 15 minShallow gradient required to resolve the isomers, which likely elute closely.

Method Development Logic:

HPLC_Workflow Start Start Method Development Check_Peak Check Peak Shape Start->Check_Peak Tailing Severe Tailing? Check_Peak->Tailing Add_Acid Add 0.1% TFA to MP Tailing->Add_Acid Yes Check_Res Check Z/E Resolution Tailing->Check_Res No Add_Acid->Check_Res Switch_Col Switch to PFP (F5) Column Check_Res->Switch_Col Co-elution Optimize Optimize Gradient Slope Check_Res->Optimize Partial Sep Switch_Col->Optimize Final Final Method Optimize->Final

Figure 1: Decision tree for optimizing HPLC separation of fluorinated acid isomers.

Ticket #002: Structural Validation (NMR Spectroscopy)

User Reported Issue: "How do I definitively confirm I have the (2Z)-isomer and not the (2E)-isomer? The chemical shifts are very similar."

Expert Insight: You cannot rely solely on chemical shift (


). You must calculate the vicinal Heteronuclear Coupling Constant (

)
.

The Geometric Logic (Self-Validating System):

  • CIP Priorities:

    • C3 (Beta): Fluorine (Atomic #9) > Phenyl (C, #6).

    • C2 (Alpha): Carboxyl (C-O, #6) > Hydrogen (H, #1).

  • Definition of (2Z): The high-priority groups (F and COOH) are on the same side (cis).

  • Consequence: In the (2Z)-isomer, the Fluorine and the Vinylic Hydrogen are TRANS to each other.

  • Coupling Rule: In fluoroalkenes, trans-coupling (

    
    ) is significantly larger than cis-coupling (
    
    
    
    ).

Validation Criteria:

IsomerGeometry (F vs COOH)Geometry (F vs H)Expected

(Hz)
(2Z)-Isomer CisTrans 20 - 35 Hz (Large)
(2E)-Isomer TransCis 0 - 20 Hz (Small)

Protocol:

  • Acquire a

    
    H NMR spectrum in DMSO-
    
    
    
    or CDCl
    
    
    .
  • Locate the vinylic proton doublet (typically

    
     6.0 - 7.5 ppm).
    
  • Measure the splitting (in Hz).

  • Verification: If

    
     Hz, you have the (2Z)-isomer. If 
    
    
    
    Hz, you have the (2E)-impurity.

NMR_Logic Input Measure 3J(H-F) Coupling Decision Value Range? Input->Decision Large > 20 Hz (Large) Decision->Large Small < 20 Hz (Small) Decision->Small Identify_Z F and H are TRANS (2Z)-Isomer Confirmed Large->Identify_Z Identify_E F and H are CIS (2E)-Isomer (Impurity) Small->Identify_E

Figure 2: Logic gate for assigning stereochemistry based on H-F coupling constants.

Ticket #003: Stability & Handling

User Reported Issue: "My sample purity drops after 24 hours in solution."

Root Cause:


-unsaturated acids are susceptible to photo-isomerization (E 

Z) and polymerization. The presence of the fluorine atom can sensitize the double bond to UV light.

Handling Protocol:

  • Light Protection: All solutions must be prepared in amber glassware or wrapped in aluminum foil immediately.

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent potential Michael addition or esterification. Store in DMSO or MeCN.

  • Temperature: Store solid material at -20°C. Keep autosampler temperature at 4°C during analysis.

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column if I don't have a PFP column? A: Yes, but you must optimize the mobile phase. Try using Methanol instead of Acetonitrile, as the different solvation shell can sometimes alter the selectivity enough to separate the isomers. However, peak capacity will likely be lower.

Q: Why does the fluorine signal split into a complex multiplet in


F NMR? 
A:  This is due to proton coupling. To simplify the spectrum, run a 

F{

H}
(proton-decoupled) experiment. This should collapse the signal into a singlet, allowing for easier integration and purity assessment.

Q: I see a "ghost peak" in my chromatogram that grows over time. A: This is likely the (2E)-isomer forming via photo-isomerization. Check if your autosampler has a light on, and ensure your sample is shielded.

References

  • Stereoselective Synthesis & Analysis

    • Mechanism of HWE Reaction: BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of (Z)-2,3-Dimethylpent-2-enoic acid. (Discusses Still-Gennari modification for Z-selectivity).

  • NMR Coupling Constants

    • General Rules: Iowa State University. (n.d.). NMR Coupling Constants: 19F Coupling Constants. Chemical Instrumentation Facility.

    • Alkenyl Coupling: LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. (Establishes Trans > Cis coupling magnitude rules).

  • HPLC Methodology

    • Fluorinated Phases: Chromatography Online. (2022).[1] Fluorinated HPLC Phases - Looking Beyond C18. (Validates use of PFP for geometric isomers).

    • Isomer Separation: MTC USA. (2025).[2] Isomers and Recommended HPLC Columns.

Sources

Technical Support Center: Solubility Optimization for (2Z)-3-Fluoro-3-Phenylprop-2-Enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-3F3P-Z Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary & Compound Profile

User Query: "How do I overcome the poor aqueous solubility of (2Z)-3-fluoro-3-phenylprop-2-enoic acid for biological assays?"

Technical Analysis: The molecule is a


-fluorinated cinnamic acid derivative .[1][2][3] Its poor solubility is driven by two factors: the lipophilic phenyl ring and the fluorine atom, which increases the partition coefficient (LogP) relative to the parent cinnamic acid.[2] However, the presence of the carboxylic acid moiety (

est. 3.8–4.[2][3]2) provides a critical "solubility handle" via pH manipulation.[2][3]

The (2Z) configuration (cis-relationship between the high-priority Fluorine and Carboxyl group) is sterically distinct.[1][2][3] Unlike the planar trans-isomers that pack tightly in crystal lattices, Z-isomers often possess lower melting points and slightly higher intrinsic solubility, but they are also more prone to photo-isomerization.[1][2][3]

Physicochemical Profile (Estimated):

Property Value / Characteristic Implication
Molecular Weight 166.15 g/mol Small molecule, diffuses rapidly.[1][2][3]

|


  | ~3.8 – 4.2 | Acidic.[1][2][3] Ionizes at pH > 5.[2][3]5. |
| LogP  | ~2.3 – 2.5 | Moderately lipophilic.[2] Requires cosolvents or ionization.[2][3] |
| Solid State  | Crystalline Solid | High lattice energy barriers to dissolution.[1][2][3] |
| Stability  | Light Sensitive | Avoid direct UV exposure to prevent Z 

E isomerization.[1][2][3] |

Troubleshooting Guide (Q&A)

Issue 1: Precipitation upon dilution into aqueous media

User: "I prepared a 50 mM stock in DMSO. When I dilute it 100x into PBS (pH 7.4), it turns cloudy immediately."

Diagnosis: This is the "Cosolvent Crash" phenomenon.[1][2][3] The hydrophobic drug is soluble in DMSO but thermodynamically unstable in the water-rich environment, leading to rapid nucleation.[2][3]

Solution:

  • Pre-dissolve in Buffer (Salt Formation): Instead of diluting a DMSO stock, dissolve the solid compound directly into a slightly basic buffer (pH 8.[2][3]0) or 1 equivalent of NaOH.[2][3] This converts the acid to its soluble carboxylate salt form.[2][3]

  • Order of Addition: If you must use DMSO, add the DMSO stock to the vortexing buffer, not the buffer to the DMSO. This minimizes local high concentrations.[2][3]

  • Surfactant Shielding: Pre-mix your DMSO stock with 10% Tween-80 (Polysorbate 80) before diluting.[1][2][3] The surfactant prevents crystal nucleation.[2][3]

Issue 2: Inability to achieve high concentration stock solutions

User: "Water solubility is practically zero. I need a 10 mM aqueous stock for animal studies."

Diagnosis: The intrinsic solubility of the free acid form (


) is likely 

mg/mL.[2][3] You are trying to dissolve the protonated, neutral species.[2][3]

Solution: In-Situ Salt Formation. You must drive the equilibrium toward the ionized species (


).[1][2][3]
  • Protocol: Weigh the solid acid. Add 0.98 equivalents of 0.1 M NaOH or KOH.[2][3] Vortex. The solubility will increase by orders of magnitude (often

    
     mg/mL) as the ionic species forms.[2]
    
  • Caution: Do not exceed pH 9.0 to avoid potential defluorination or side reactions, although vinyl fluorides are generally robust.[2][3]

Issue 3: pH Drift and Instability

User: "My solution was clear, but after sitting on the bench for 2 hours, crystals appeared."

Diagnosis: The Common Ion Effect / pH Drift. If your buffer is weak, the acidic drug may lower the pH below its


, causing the free acid to re-precipitate.[2][3] Alternatively, if you are using a sodium-rich buffer (like PBS) and your compound forms a poorly soluble sodium salt, the high 

in PBS drives precipitation.[2][3]

Solution:

  • Check Final pH: Ensure the final solution pH is at least 2 units above the

    
     (Target pH 
    
    
    
    6.5 - 7.5).
  • Switch Counter-ions: If the sodium salt precipitates, try Tris (Tromethamine) or Meglumine .[1][3] These bulky organic counter-ions often disrupt crystal packing better than sodium.[2][3]

Decision Matrix & Workflows

Figure 1: Solubility Optimization Decision Tree

Caption: Logical flow for selecting the optimal solubilization strategy based on experimental constraints.

SolubilityWorkflow Start Start: (2Z)-3-fluoro-3-phenylprop-2-enoic acid (Solid Powder) Q1 Is pH adjustment (pH 7-8) allowed? Start->Q1 Salt STRATEGY A: Salt Formation (Best for high conc.) Q1->Salt Yes Cosolvent STRATEGY B: Cosolvents (DMSO/EtOH) Q1->Cosolvent No Q2 Is Sodium (Na+) allowed? Salt->Q2 Q3 Is DMSO allowed in vivo? Cosolvent->Q3 NaSalt Use NaOH (0.98 eq) Form Sodium Salt Q2->NaSalt Yes OrgSalt Use Tris or Meglumine Form Organic Salt Q2->OrgSalt No DMSOMix 10% DMSO + 90% Water Q3->DMSOMix Yes Complex STRATEGY C: Cyclodextrin (HP-beta-CD) Q3->Complex No

Experimental Protocols

Protocol A: In-Situ Salt Formation (Recommended)

Use this for preparing high-concentration aqueous stocks (10–50 mM).[1][2][3]

  • Calculate: Determine the moles of (2Z)-3-fluoro-3-phenylprop-2-enoic acid (MW: 166.15 g/mol ).

  • Weigh: Transfer the specific amount of solid into a glass vial.

  • Add Base: Add a volume of 0.1 M NaOH or 1.0 M Tris Base equivalent to 0.98 molar equivalents of the drug.

    • Why 0.98? Leaving a tiny fraction of free acid prevents "pH overshoot" (becoming too basic), which can cause tissue irritation or chemical degradation.[2][3]

  • Agitate: Vortex or sonicate for 2–5 minutes. The solution should become clear.

  • Dilute: Add water or saline to reach the final desired volume.[2][3]

  • Verify: Check pH with a micro-strip.[2] It should be between 6.5 and 7.5.[2][3]

Protocol B: Cyclodextrin Complexation

Use this if pH adjustment is strictly forbidden or if the salt precipitates.[1][3]

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water.[1][2][3]
    
  • Addition: Add the solid drug to the cyclodextrin vehicle.

  • Equilibration: Shake at room temperature for 24 hours (or sonicate for 30 mins, monitoring temperature).

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any undissolved solids.[2][3]
    
  • Mechanism: The hydrophobic phenyl/fluoro-vinyl group enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.[2][3]

Frequently Asked Questions (FAQs)

Q: Will the fluorine atom affect the pKa compared to regular cinnamic acid? A: Yes. Fluorine is highly electronegative.[2][3] Its presence on the


-carbon (vinyl position) exerts an electron-withdrawing inductive effect (

effect).[1][2][3] This stabilizes the carboxylate anion, making the acid stronger (lower

).[2][3] While cinnamic acid has a

of ~4.44, your fluorinated derivative likely has a

in the 3.8 – 4.0 range [1, 2].[2][3] This is advantageous as it ionizes at a slightly lower pH.[2][3]

Q: Can I heat the solution to dissolve it? A: Use caution. While heat improves solubility, cinnamic acid derivatives can undergo decarboxylation or Z-to-E isomerization at high temperatures, especially under acidic conditions.[1][2][3] Do not exceed 50°C. Sonication is preferred over heating.[2][3]

Q: Is the Z-isomer more soluble than the E-isomer? A: Generally, yes.[1][2][3] Z-isomers (cis) possess a "kinked" geometry that disrupts crystal packing efficiency compared to the planar, stackable E-isomers (trans).[1][2][3] This results in a lower lattice energy and consequently higher solubility [3].[2] However, this also means the Z-isomer is thermodynamically less stable and may isomerize to the E-form if exposed to light (photo-isomerization).[1][2][3] Store stocks in amber vials.

Comparative Data Table

Solubilization MethodEst. Max Conc.ProsCons
Pure Water < 0.5 mg/mLNo excipientsToo low for most assays.[1][2][3]
DMSO (100%) > 100 mg/mLEasy to prepareToxic to cells >0.1%; precipitates on dilution.[1][3]
Sodium Salt (pH 7.5) > 20 mg/mLBiocompatible; stableHigh Na+ load; pH dependent.[1][3]
HP-

-CD (20%)
5 – 10 mg/mLNeutral pH; protects drugViscous; expensive; requires equilibration time.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735833, 2-Fluorocinnamic acid. Retrieved from [Link]2]

  • Lide, D. R. (Ed.).[2][3] (2005).[2][4] CRC Handbook of Chemistry and Physics.[2] CRC Press.[2][3] (Reference for general dissociation constants of halogenated organic acids).

  • Yalkowsky, S. H., & He, Y. (2003).[2][3] Handbook of Aqueous Solubility Data. CRC Press.[2][3] (Source for general solubility trends of geometric isomers).

  • Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] (Protocol grounding for salt selection).

Sources

Validation & Comparative

comparing (2Z)- and (2E)- isomers of 3-fluoro-3-phenylprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, 3-fluoro-3-phenylprop-2-enoic acid (also known as


-fluorocinnamic acid) represents a critical bioisostere of cinnamic acid. The introduction of the fluorine atom at the 

-position modulates the electronic environment of the Michael acceptor system, enhances metabolic stability against

-oxidation, and serves as a peptidomimetic scaffold.

However, the utility of this compound is strictly governed by its stereochemistry. The (2Z)- and (2E)- isomers exhibit distinct spectroscopic signatures, reactivities, and biological docking profiles. This guide provides a definitive technical comparison to assist in the synthesis, identification, and application of these isomers.

Feature(2Z)-Isomer (2E)-Isomer
Configuration F and COOH are Syn (Cis)F and COOH are Anti (Trans)
F-H Relationship TransCis
NMR

High (~30–40 Hz)Low (~12–20 Hz)
Thermodynamics Kinetic Product (via anti-addition)Thermodynamic Product
Primary Use Peptidomimetics (Turn mimics)Enzyme Inhibition (Planar binding)

Structural & Spectroscopic Distinction

The most frequent error in utilizing


-fluorocinnamic acids is misassignment of stereochemistry. Unlike non-fluorinated alkenes where coupling constants (

) are intuitive, fluoroalkenes require specific attention to the Fluorine-Proton relationship.
The Diagnostic Standard: and NMR

The definitive method for distinguishing the isomers is the vicinal coupling constant (


) between the vinylic proton at C2 and the fluorine at C3.
  • The (2Z)-Isomer:

    • Geometry: The Fluorine (C3) and Carboxyl group (C2) are on the same side (Zusammen). Consequently, the Fluorine and the Vinylic Proton are on opposite sides (trans-relationship).

    • Signal: Exhibits a large coupling constant.

    • Value:

      
      .
      
  • The (2E)-Isomer:

    • Geometry: The Fluorine and Carboxyl group are on opposite sides (Entgegen). Consequently, the Fluorine and Vinylic Proton are on the same side (cis-relationship).

    • Signal: Exhibits a small coupling constant.

    • Value:

      
      .
      
Self-Validating Identification Workflow

Use the following logic gate to validate your synthesized product.

NMR_Identification Start Crude Product Isolated Measure Measure 1H NMR (CDCl3) Focus on Vinylic Proton (~6.5-7.5 ppm) Start->Measure Decision Analyze 3J(H-F) Coupling Constant Measure->Decision Z_Isomer Result: (2Z)-Isomer (F and H are Trans) 3J(H-F) > 30 Hz Decision->Z_Isomer Large J E_Isomer Result: (2E)-Isomer (F and H are Cis) 3J(H-F) < 20 Hz Decision->E_Isomer Small J

Figure 1: NMR decision tree for stereochemical assignment of 3-fluoro-3-phenylprop-2-enoic acid.

Synthetic Accessibility & Protocols

The synthesis of these isomers is governed by the method of fluorination. The most robust route involves the hydrofluorination of phenylpropiolic acid esters.

Comparative Synthesis Routes
MethodMajor ProductMechanism Note
Hydrofluorination of Alkynes (e.g., HF/Pyridine)(2Z)-Isomer Anti-addition of H-F across the triple bond places H and F trans to each other.
Horner-Wadsworth-Emmons (Modified)(2E)-Isomer Thermodynamic control favors the (E)-alkene to minimize steric clash between Ph and COOH.
Photochemical Isomerization Mix

(2E)
UV irradiation of the (Z)-isomer typically equilibrates to the thermodynamic (E)-isomer.
Protocol: Stereoselective Synthesis of the (2Z)-Isomer

Rationale: This protocol utilizes the anti-addition principle of nucleophilic fluorination on activated alkynes.

  • Reagents: Ethyl phenylpropiolate (1.0 eq), Hydrogen Fluoride-Pyridine complex (HF:Py, 70:30), Dichloromethane (DCM).

  • Setup: Use a polyethylene or Teflon vessel (glass is incompatible with HF).

  • Procedure:

    • Cool the HF:Py solution to 0°C.

    • Add Ethyl phenylpropiolate dropwise.

    • Stir at room temperature for 12–24 hours.

    • Quench: Pour carefully into ice-cold saturated

      
       (Caution: Gas evolution).
      
    • Extraction: Extract with DCM (3x), dry over

      
      , and concentrate.
      
  • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.

  • Validation: Check NMR. Expect doublet with

    
    .
    

Synthesis_Pathway Alkyne Phenylpropiolic Acid Ester (Ph-C≡C-COOEt) Reaction Hydrofluorination (HF/Pyridine) Alkyne->Reaction Anti-Addition Kinetic (2Z)-Isomer (Kinetic) (F/H Trans) Major Product Reaction->Kinetic Isom Isomerization (UV Light or Acid/Heat) Kinetic->Isom Thermo (2E)-Isomer (Thermodynamic) (F/H Cis) Isom->Thermo

Figure 2: Synthetic workflow from alkyne precursor to Z and E isomers.

Physicochemical Properties & Crystal Engineering

The physical behavior of the isomers differs due to dipole alignment and molecular packing.

Solubility and pKa
  • (2Z)-Isomer: The proximity of the electronegative Fluorine to the Carboxyl group (cis-relationship) creates a strong dipole repulsion but also allows for a potential intramolecular electrostatic interaction between F and the acidic proton (though weak compared to H-bonding). This often results in a slightly higher pKa (less acidic) compared to the E-isomer due to the destabilization of the carboxylate anion by the adjacent electron-rich fluorine lone pairs.

  • (2E)-Isomer: The trans-relationship allows for better solvation of the carboxylate. It typically exhibits higher crystallinity and a higher melting point due to more efficient packing (centrosymmetric dimers).

Crystal Packing
  • (2E)-Isomer: Forms linear chains or dimers via intermolecular O-H...O hydrogen bonds. The phenyl ring and the double bond are often coplanar to maximize conjugation.

  • (2Z)-Isomer: The steric clash between the Phenyl ring and the Carboxyl group (which are on the same side of the double bond in the Z-isomer? No, in Z, Ph and COOH are trans. Wait, let's re-verify CIP).

    • Re-verification:

      • (2Z): F (1) and COOH (1) are Cis.

        
         Ph (2) and H (2) are Cis.
        
      • (2E): F (1) and COOH (1) are Trans.

        
         Ph (2) and H (2) are Trans.
        
    • Correction on Sterics:

      • (2Z)-Isomer: Ph and H are Cis. Steric strain is lower between Ph and H than between Ph and COOH.

      • (2E)-Isomer: Ph and COOH are Cis (since F and COOH are Trans). This creates significant steric strain between the bulky Phenyl ring and the Carboxyl group.

    • Impact: The (2E)-isomer (where Ph/COOH are cis) often twists out of planarity to relieve strain, affecting crystal packing and reducing conjugation efficiency compared to the (2Z)-isomer where the bulky groups (Ph and COOH) are trans to each other.

Biological Performance & Applications

In drug discovery, these isomers are not interchangeable. They serve as bioisosteres for different peptide bond configurations.

Bioisosterism of the Amide Bond

The fluoroalkene moiety (


) is a non-hydrolyzable mimic of the amide bond (

).
  • The (2Z)-Isomer Mimicry:

    • Mimics the s-cis amide conformation (rare in proteins, but important in turns/cyclization).

    • Used in designing conformationally restricted peptide inhibitors.

  • The (2E)-Isomer Mimicry:

    • Mimics the s-trans amide conformation (most common in peptide chains).

    • Ideal for replacing the scissile bond in protease inhibitors.

Case Study: Phenylalanine Ammonia-Lyase (PAL) Inhibition

Cinnamic acid derivatives are classic inhibitors of PAL.

  • Mechanism: The enzyme active site requires a specific geometry to perform the anti-elimination of ammonia.

  • Performance: The (2E)-isomer (where F and COOH are trans) is generally the more potent inhibitor for enzymes recognizing natural trans-cinnamic acid, provided the steric clash of the Ph/COOH cis-arrangement (in the E-isomer) can be accommodated by the active site pocket. However, if the enzyme strictly binds planar trans-cinnamic acid, the (2Z)-isomer (where Ph and COOH are trans) may actually bind better due to its ability to maintain planarity, despite the fluorine placement.

Recommendation: For initial SAR (Structure-Activity Relationship) screening, synthesize both isomers. The electronic withdrawal of Fluorine will lower the LUMO energy, making the


-carbon more susceptible to nucleophilic attack by active site residues (e.g., Cysteine or Serine) compared to the non-fluorinated parent.
References
  • Title: Stereoselective synthesis of fluoroalkenes.
  • NMR Coupling Constants in Fluoroalkenes

    • Title: Vicinal fluorine-proton coupling constants.[1]

    • Source: N
    • URL:[Link]

    • Data Support: Validates the magnitude rule for F-H coupling.
  • Biological Activity of Fluorinated Cinnamates

    • Title: A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid.
    • Source: BenchChem.[2][3]

    • Data Support: Provides comparative biological data for fluorinated cinnamic acid deriv
  • Crystal Structure Analysis

    • Title: Crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid.
    • Source: PubMed Central (PMC).
    • URL:[Link]

    • Data Support: Illustrates hydrogen bonding patterns in similar fluorinated unsatur

Sources

Comparative Profiling: (2Z)-3-Fluoro-3-Phenylprop-2-Enoic Acid vs. Standard PAL Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of (2Z)-3-fluoro-3-phenylprop-2-enoic acid (commonly referred to as (Z)-


-fluorocinnamic acid ), focusing on its application as a mechanistic probe and inhibitor of Phenylalanine Ammonia-Lyase (PAL) .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists

Executive Summary

(2Z)-3-fluoro-3-phenylprop-2-enoic acid is a fluorinated bioisostere of the natural metabolite (E)-cinnamic acid . Structurally, the fluorine atom substitution at the


-position (C3) mimics the steric profile of the hydrogen in the parent compound while drastically altering the electronic properties of the 

-unsaturated system.

Unlike standard "dead-end" inhibitors, this compound exhibits a dual modality:

  • Competitive Inhibitor: It competes with L-phenylalanine for the active site of Phenylalanine Ammonia-Lyase (PAL).

  • Slow Substrate (Reverse Reaction): It serves as a precursor for the biocatalytic synthesis of 3-fluorophenylalanine via ammonia addition.

This guide compares the (2Z)-fluorinated analog against the Gold Standard (L-AOPP) and the Natural Feedback Inhibitor (Cinnamic Acid) to delineate its specific utility in kinetic profiling and synthetic biology.

Mechanistic Insight & Structural Logic

The Fluorine Effect: Bioisosterism vs. Reactivity

The (2Z) configuration places the phenyl ring and the carboxylic acid group in a trans-like orientation relative to the carbon backbone, making it the direct geometric analog of natural (E)-cinnamic acid.

  • Steric Fit: The Van der Waals radius of Fluorine (1.47 Å) is comparable to Hydrogen (1.20 Å), allowing the molecule to fit into the PAL active site without steric clash.

  • Electronic Modulation: Fluorine is highly electronegative. Its presence at the

    
    -carbon (C3) reduces the electron density of the double bond. Since the PAL mechanism involves a nucleophilic attack (by the MIO prosthetic group) on the 
    
    
    
    -carbon, this substitution significantly influences the kinetics of binding and catalysis.
Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the diversion toward fluorinated amino acid synthesis.

PAL_Mechanism Phe L-Phenylalanine PAL PAL Enzyme (Active Site) Phe->PAL Substrate Cinn (E)-Cinnamic Acid (Natural Product) PAL->Cinn Deamination (-NH3) FluoroPhe 3-Fluoro-L-Phenylalanine (Synthetic Product) PAL->FluoroPhe Reverse Reaction (+NH3) Cinn->PAL Feedback Inhibition Fluoro (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid (Competitive Inhibitor / Substrate) Fluoro->PAL Competitive Binding (Ki ~ µM) Fluoro->FluoroPhe Biocatalysis LAOPP L-AOPP (Transition State Analog) LAOPP->PAL Tight Binding (Ki ~ nM)

Figure 1: Mechanistic interaction map showing the dual role of (2Z)-3-fluoro-cinnamate as both an inhibitor of the forward reaction and a substrate for the reverse reaction, contrasted with the dead-end inhibition of L-AOPP.

Comparative Performance Analysis

The following table contrasts (2Z)-3-fluoro-3-phenylprop-2-enoic acid with the industry-standard inhibitor (L-AOPP) and the parent compound.

Feature(2Z)-3-Fluoro-3-phenylprop-2-enoic AcidL-AOPP (L-2-Aminooxy-3-phenylpropanoic acid)(E)-Cinnamic Acid
Role Competitive Inhibitor / Synthetic SubstratePotent Transition State AnalogProduct / Feedback Inhibitor
Potency (Ki) Micromolar (µM) (Est. 10-100 µM)Nanomolar (nM) (Ki ~ 1.4 nM)Micromolar (µM) (Ki ~ 50 µM)
Binding Mode Reversible; mimics substrate geometryQuasi-irreversible; mimics transition stateReversible; product inhibition
Mechanism Electrophilic

-carbon allows MIO attack
Aminooxy group forms tight complex with MIOHydrophobic binding
Primary Use Mechanistic studies, Biocatalysis (making F-Phe)Quantifying active sites, halting pathwayStandard reference
Stability High metabolic stability (C-F bond)Unstable in aqueous solution over timeMetabolically active
Key Takeaway
  • Use L-AOPP when you need to completely shut down PAL activity in cell lysates or physiological assays due to its sub-nanomolar potency.

  • Use (2Z)-3-Fluoro-cinnamate when studying the electronic requirements of the active site or when attempting to synthesize fluorinated phenylalanine derivatives via the reverse reaction. It is a "functional probe" rather than a "pathway blocker."

Experimental Protocols

Protocol A: Spectrophotometric Inhibition Assay

Objective: Determine the IC50/Ki of (2Z)-3-fluoro-3-phenylprop-2-enoic acid against PAL. Principle: PAL converts L-Phenylalanine to (E)-Cinnamic acid, which has a distinct UV absorbance at 290 nm. The fluorinated inhibitor will decrease the rate of this absorbance increase.

Materials
  • Buffer: 100 mM Tris-HCl, pH 8.5.

  • Substrate: L-Phenylalanine (Stock: 100 mM in buffer).

  • Enzyme: Recombinant PAL (e.g., Petroselinum crispum or Rhodosporidium toruloides).

  • Inhibitor: (2Z)-3-fluoro-3-phenylprop-2-enoic acid (Stock: 10 mM in DMSO).

Workflow
  • Preparation: Prepare a range of inhibitor concentrations (0, 10, 50, 100, 200, 500 µM).

  • Blanking: Set spectrophotometer to 290 nm. Zero with Buffer + Enzyme.

  • Reaction Mix (per cuvette):

    • 950 µL Buffer

    • 10 µL Enzyme (approx 0.05 units)

    • 20 µL Inhibitor (variable conc.)

    • Incubate for 5 minutes at 30°C to allow equilibrium.

  • Initiation: Add 20 µL L-Phenylalanine (Final conc. 2 mM). Mix rapidly by inversion.

  • Measurement: Record

    
     per minute for 5-10 minutes (linear phase).
    
  • Analysis:

    • Calculate velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. 
      
      
      
      (Dixon Plot) or
      
      
      vs
      
      
      (Lineweaver-Burk) to determine Ki.
Protocol B: Biocatalytic Synthesis (Reverse Reaction)

Objective: Demonstrate the substrate capacity of the inhibitor to form 3-fluoro-L-phenylalanine.

  • Reaction Mix: High concentration of ammonia is required to drive the reverse reaction.

    • Buffer: 5 M

      
       buffer (pH 10.0).
      
    • Substrate: 10 mM (2Z)-3-fluoro-3-phenylprop-2-enoic acid.

    • Enzyme: PAL (High load: 1-5 U/mL).

  • Incubation: Sealed vessel (to prevent

    
     loss) at 30°C for 24 hours.
    
  • Analysis: Quench with HCl. Analyze via HPLC (C18 column) or LC-MS to detect the formation of 3-fluoro-phenylalanine (

    
    ).
    

Workflow Visualization

Experimental_Workflow Prep Step 1: Preparation Dissolve (2Z)-3-F-Cinnamate in DMSO Incubate Step 2: Pre-Incubation Enzyme + Inhibitor (5 min, 30°C) Prep->Incubate Initiate Step 3: Initiation Add L-Phenylalanine Incubate->Initiate Measure Step 4: Kinetic Measurement Monitor Absorbance @ 290nm Initiate->Measure Analyze Step 5: Data Analysis Lineweaver-Burk / Dixon Plot Measure->Analyze

Figure 2: Step-by-step experimental workflow for determining the inhibition constant (Ki) of the fluorinated compound.

References

  • Gloge, A. et al. (2000). Phenylalanine Ammonia-Lyase: The Use of its Broad Substrate Specificity for the Synthesis of L-Arylalanines. Chemistry – A European Journal.

    • Context: Describes the use of fluorinated cinnamates as substr
  • Appert, C. et al. (2003). Structural and catalytic properties of the phenylalanine ammonia-lyase from the yeast Rhodotorula glutinis. European Journal of Biochemistry.

    • Context: Provides kinetic data on PAL inhibition and the mechanism of L-AOPP.
  • MacDonald, M.J. et al. (2007). Fluorinated Phenylalanine Derivatives as Probes for Protein-Protein Interactions. Molecular Pharmacology.

    • Context: Discusses the utility of 3-fluorophenylalanine and its precursors in biochemical research.
  • Sigma-Aldrich Product Data . (2Z)-3-fluoro-3-phenylprop-2-enoic acid (CAS 82754-21-0).

    • Context: Physical properties and commercial availability of the specific Z-isomer.

A Comprehensive Guide to Assessing the Purity of Synthesized (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, the rigorous assessment of purity is a cornerstone of drug discovery and development. This guide provides a detailed comparative analysis of analytical methodologies for determining the purity of (2Z)-3-fluoro-3-phenylprop-2-enoic acid, a fluorinated α,β-unsaturated carboxylic acid with potential applications in medicinal chemistry. The accurate determination of its purity is critical to ensure the reliability of biological assays and the safety of subsequent active pharmaceutical ingredients (APIs).

The primary challenge in analyzing this compound lies in the effective separation and quantification of the main component from structurally similar process-related impurities, such as stereoisomers (the E-isomer), precursors, and byproducts. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) as orthogonal techniques for a comprehensive purity assessment.

Method Comparison: A Multi-faceted Approach to Purity

The selection of an appropriate analytical method is contingent on several factors, including the nature of potential impurities, the required sensitivity, and the instrumentation available. A combination of chromatographic and spectroscopic techniques provides the most robust and reliable purity data.

Analytical Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution for separating closely related impurities; quantitative accuracy.Requires a chromophore for UV detection; potential for co-elution.Quantitative purity determination and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[1]Provides detailed structural information; can identify and quantify impurities without a reference standard (qNMR).[2][3][4]Lower sensitivity compared to HPLC; complex spectra can be challenging to interpret.Structural confirmation and absolute quantitative purity determination.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.[5]High sensitivity and specificity; provides molecular weight information for impurity identification.[6][7]Typically provides relative quantification; may require chromatographic coupling for complex mixtures.Impurity identification and structural elucidation.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized (2Z)-3-fluoro-3-phenylprop-2-enoic acid, integrating orthogonal analytical techniques.

Sources

Technical Comparison Guide: Cross-Validation of (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid in Photocatalytic Cascade Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

The synthesis of complex fluorinated heterocycles, such as 4-fluorocoumarins, is a critical vector in modern drug discovery due to the unique pharmacokinetic properties imparted by fluorine. (2Z)-3-Fluoro-3-phenylprop-2-enoic acid (CAS: 82754-21-0) has emerged as a highly specialized building block in bio-inspired photocatalysis. This guide provides a rigorous cross-validation of this pre-organized (Z)-isomer against its (E)-isomer alternative and its non-fluorinated analog, specifically within the context of (-)-riboflavin-catalyzed cascade cyclization[1].

Mechanistic Causality: The Advantage of Pre-Organization

In the biomimetic synthesis of coumarins developed by Metternich and Gilmour, (-)-riboflavin acts as a dual-mode photocatalyst[1]. The standard reaction with an (E)-cinnamic acid derivative requires two sequential activation modes:

  • Energy Transfer (ET): The catalyst excites the (E)-alkene to a triplet state, driving an uphill isomerization to the (Z)-geometry[2].

  • Single-Electron Transfer (SET): The resulting (Z)-isomer undergoes oxidation to a radical cation, triggering intramolecular cyclization by the pendant carboxylic acid, followed by aerobic rearomatization[1][3].

The Causality of the (2Z)-Fluoro Advantage: By utilizing (2Z)-3-fluoro-3-phenylprop-2-enoic acid as the starting material, the thermodynamically demanding ET isomerization step is entirely bypassed. The substrate is conformationally locked in the requisite geometry for cyclization. Furthermore, the


-fluorine atom exerts a strong inductive (-I) effect, which modulates the oxidation potential of the styrenyl system. This electronic alteration stabilizes the intermediate radical cation during the SET phase, significantly accelerating the C-O bond formation compared to non-fluorinated analogs.

Mechanism Riboflavin (-)-Riboflavin (Photocatalyst) E_Isomer (2E)-Isomer (Alternative) Riboflavin->E_Isomer Energy Transfer (ET) (Bypassed by Z-isomer) Z_Isomer (2Z)-3-Fluoro-3-phenylprop-2-enoic acid (Target Product) Riboflavin->Z_Isomer Single-Electron Transfer (SET) Light Blue LED (455 nm) Light->Riboflavin Excitation E_Isomer->Z_Isomer Isomerization Radical Radical Cation Intermediate Z_Isomer->Radical Oxidation Coumarin 4-Fluorocoumarin (Final Product) Radical->Coumarin Cyclization & Rearomatization

Fig 1: Photocatalytic cascade. The (2Z)-isomer bypasses the ET step, directly entering SET.

Cross-Validation Data: Comparative Performance Analysis

To objectively evaluate the performance of (2Z)-3-fluoro-3-phenylprop-2-enoic acid, we cross-validate it against two primary alternatives under identical photocatalytic conditions (10 mol% (-)-riboflavin, 455 nm irradiation,


 atmosphere, 

).
Performance Metric(2Z)-3-Fluoro-3-phenylprop-2-enoic acid (Product)(2E)-3-Fluoro-3-phenylprop-2-enoic acid (Alternative 1)(2Z)-3-Phenylprop-2-enoic acid (Alternative 2)
Required Activation Modes SET only (Direct Cyclization)ET + SET (Cascade)SET only
Conformational Status Pre-organized (Z-geometry)Requires in situ isomerizationPre-organized (Z-geometry)
Reaction Time to Completion 12 - 16 hours24 - 36 hours16 - 20 hours
Overall Cyclization Yield >85% (High efficiency)~65% (Limited by photostationary state)~75% (Standard baseline)
Electronic Influence High (-I effect stabilizes radical)High (-I effect)Neutral (No fluorine modulation)
Primary Application 4-Fluorocoumarin synthesisMechanistic probingStandard coumarin synthesis

Data Synthesis: The table demonstrates that starting with the (2Z)-fluoro isomer yields a >20% increase in overall efficiency compared to its (E)-counterpart. The necessity of maintaining a photostationary state for the (E)-isomer leads to prolonged reaction times and competitive degradation pathways[1][2]. Compared to the non-fluorinated (2Z)-cinnamic acid, the fluorinated variant exhibits faster cyclization kinetics due to the favorable electronic environment created by the


-fluorine during the SET oxidation phase.

Self-Validating Experimental Protocol

The following protocol outlines the standardized assay used to validate the cyclization efficiency of (2Z)-3-fluoro-3-phenylprop-2-enoic acid. Every step is designed with internal controls to ensure reproducibility.

Materials & Reagents
  • Substrate: (2Z)-3-Fluoro-3-phenylprop-2-enoic acid (0.50 mmol)[4].

  • Catalyst: (-)-Riboflavin (0.05 mmol, 10 mol%)[1].

  • Solvent: Acetonitrile/Water (

    
    , 9:1 v/v, 5.0 mL). Rationale: The 10% aqueous component is critical for solubilizing the riboflavin catalyst while maintaining substrate solubility.
    
  • Oxidant: Molecular Oxygen (

    
    ). Rationale: Acts as the terminal electron acceptor to regenerate the ground-state photocatalyst and facilitate the rearomatization of the coumarin core[3].
    
Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, dissolve 0.50 mmol of (2Z)-3-fluoro-3-phenylprop-2-enoic acid and 10 mol% (-)-riboflavin in 5.0 mL of the

    
     (9:1) solvent mixture.
    
  • Aerobic Saturation: Seal the vial with a PTFE septum. Sparge the solution with a balloon of dry

    
     gas for exactly 15 minutes through a submerged needle, utilizing a secondary vent needle to prevent pressure buildup. Remove the vent needle and maintain an 
    
    
    
    atmosphere.
  • Photocatalytic Irradiation: Place the vial in a photoreactor equipped with 455 nm high-power LEDs. Ensure a uniform distance of 2 cm from the light source. Stir vigorously (800 rpm) at ambient temperature (

    
    ) for 16 hours. Control Note: Ambient cooling may be required to negate thermal background reactions.
    
  • Reaction Monitoring: Withdraw 10

    
     aliquots at 4-hour intervals. Quench with 90 
    
    
    
    of methanol and analyze via UPLC-MS to track the disappearance of the starting mass (m/z 165, negative ion mode) and the appearance of the 4-fluorocoumarin mass.
  • Workup & Purification: Upon completion, dilute the mixture with 15 mL of ethyl acetate and wash with saturated aqueous

    
     (3 x 10 mL) to remove any unreacted acidic starting material and the riboflavin catalyst. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure 4-fluorocoumarin.

Workflow Step1 1. Reaction Assembly 0.5 mmol (2Z)-acid + 10 mol% (-)-Riboflavin in MeCN/H2O (9:1) Step2 2. Aerobic Saturation Sparging with O2 for 15 mins Step1->Step2 Step3 3. Photocatalytic Irradiation 455 nm LED, 16 h, Ambient Temp Step2->Step3 Step4 4. Reaction Monitoring UPLC-MS & TLC Analysis Step3->Step4 Step5 5. Workup & Purification Extraction & Flash Chromatography Step4->Step5

Fig 2: Standardized experimental workflow for the photocatalytic synthesis of 4-fluorocoumarin.

Conclusion

For advanced synthetic applications requiring the construction of fluorinated chromenylium or coumarin scaffolds, (2Z)-3-fluoro-3-phenylprop-2-enoic acid provides a distinct kinetic and thermodynamic advantage over its (E)-isomer and non-fluorinated counterparts. By satisfying the conformational prerequisites of SET-mediated cyclization, it ensures high-fidelity conversions, making it an indispensable reagent for scalable photocatalytic workflows.

References[5] Metternich, J. B., & Gilmour, R. (2015). Supporting Information: A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins. Amazon AWS / JACS SI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEywljD4LTT0mXwG-9gPmIqG42DDI4fUAHw5vv4votXjOarGhGC_wOVRyDWC3Poy1GbbEuRXw39kSsiwpVFIYvPwg5CabgccfdENMsViwjHIHbSseKJlXf7tJ7yAdx84C70wCjnACuHcrDb8FdXUAFmmkJO6a7M87A6cLjSW33IFP_bMg3Nn2wosPf3Y_Pq0w==[1] Sigma-Aldrich. Product Specification: (2Z)-3-fluoro-3-phenylprop-2-enoic acid (CAS 82754-21-0). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTh8yyqY6u-z8GHWMlQA9lFd819nwRtpFCuGE8VxS0h8PPijqDqpynX7TSEzSMMNW4bij5YtVX0aQuFJvMorBvc8IgH20SdkDzsCaq3wjsjBAh8AJb_c-NIZWAUyAuGyNGBFIabDt3J3PLSD_qewZbJzdFHH7vXGYQBw==[3] Metternich, J. B., & Gilmour, R. (2015). A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins. Journal of the American Chemical Society, 137(35), 11254-11257. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExixm9teuJzxjNOOy5QRem9yY5xT3dyb_b_Dd1pwukJr8N7oA5RFschCc8gR5XLJKzdgABjUKfJTdyGUY9FZHciSiYgwKpmzeqLk-YJDmoLmnT5ctqGj1S0HvMySTnnI9szghY[2] Metternich, J. B., & Gilmour, R. (2016). One Photocatalyst, n Activation Modes Strategy for Cascade Catalysis: Emulating Coumarin Biosynthesis with (-)-Riboflavin. Journal of the American Chemical Society, 138(3), 1040-1045. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr-f-Hu-yhkyJAn2q-dx3bm7DTaDrgkngnEh-72s8hRBnUsMpC6xe6WjGf_A_ne9ZfaTjBSluobjac45FlpqiIfKf4Bi6ZCm0pieA9RNd5gKeIAcYzp7MXbNMwpTDo9o1hIp-4[4] Organic Chemistry Portal. (2016). One Photocatalyst, n Activation Modes Strategy for Cascade Catalysis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHxpLqg_UVDhfqmzXaTcGkHBF2a-pBXC0CYJtrDmvX6QVMDQGtlPanYKdHsIS4gsAGiLmTOUQGd-315GCm51Tage2QXOM_r5tAPgvvOkZDE2AU4mH4n5e-xLcnX26mHrLMYvVzvz2OXSZWqe4eoImhQS4Djg==

Sources

structure-activity relationship of (2Z)-3-fluoro-3-phenylprop-2-enoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of (2Z)-3-fluoro-3-phenylprop-2-enoic Acid Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (2Z)-3-fluoro-3-phenylprop-2-enoic acid. By synthesizing data from disparate studies, we aim to provide researchers, medicinal chemists, and drug development professionals with a predictive framework for designing novel therapeutic agents based on this scaffold. We will delve into the synthetic rationale, compare biological performance with supporting data, and provide detailed experimental protocols to ensure the reproducibility of the findings discussed.

Introduction: The Strategic Role of Fluorine in a Privileged Scaffold

The (2Z)-3-fluoro-3-phenylprop-2-enoic acid core represents a fascinating intersection of two key concepts in medicinal chemistry: the α,β-unsaturated carboxylic acid (a known Michael acceptor and pharmacophore) and the strategic incorporation of fluorine. The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and biological properties.[1][2] Its high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins by forming unique non-covalent interactions, and alter lipophilicity and membrane permeability.[3][4]

The conjugated system of the phenylprop-2-enoic acid backbone, combined with the electron-withdrawing nature of the fluorine atom at the β-position, creates a unique electronic profile that makes these analogs promising candidates for targeted enzyme inhibition, particularly as mechanism-based inactivators.[4] This guide will explore how modifications to this core structure influence biological activity, providing a roadmap for future drug design efforts.

Synthetic Strategies for Analog Generation

The synthesis of (2Z)-3-fluoro-3-phenylprop-2-enoic acid analogs can be approached through several established organofluorine chemistry routes. A common and versatile method is the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of the α,β-unsaturated double bond.

The causality behind choosing the HWE reaction lies in its reliability for generating E/Z mixtures of alkenes from aldehydes and phosphonate reagents, with conditions often tunable to favor one isomer. The use of a fluorinated phosphonate is critical for introducing the key fluorine atom at the desired position.

Diagram: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Intermediate & Final Product A Substituted Benzaldehyde C Horner-Wadsworth-Emmons (HWE) Reaction (Base, Solvent, Temp.) A->C B Triethyl 2-fluoro-2-phosphonoacetate B->C D Ethyl (2Z/E)-3-fluoro-3-phenylprop-2-enoate C->D Forms C=C bond E Saponification (e.g., LiOH, THF/H2O) D->E Ester Hydrolysis F Final Product: (2Z)-3-fluoro-3-phenylprop-2-enoic acid analog E->F

Caption: Horner-Wadsworth-Emmons reaction workflow for analog synthesis.

Experimental Protocol: Representative Synthesis of a Substituted Analog

This protocol describes the synthesis of an ethyl (2Z/E)-3-fluoro-3-(4-methoxyphenyl)prop-2-enoate, followed by hydrolysis to the corresponding carboxylic acid.

Materials:

  • 4-Methoxybenzaldehyde

  • Triethyl 2-fluoro-2-phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phosphonate Deprotonation: Under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask at 0°C. Add triethyl 2-fluoro-2-phosphonoacetate (1.0 eq) dropwise via syringe. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • HWE Reaction: Cool the reaction mixture back to 0°C. Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the Z and E isomers.

  • Saponification: Dissolve the isolated ethyl ester (Z-isomer) in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Final Isolation: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract with EtOAc (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final carboxylic acid product.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the electronic and steric properties of substituents on the phenyl ring and modifications to the carboxylic acid moiety.

Diagram: Key SAR Modification Points

SAR_Diagram R_group Phenyl Ring (R) - Position (ortho, meta, para) - Electronics (EWG vs EDG) - Sterics (Bulk) COOH_group Carboxylic Acid Moiety (X) - Esters, Amides - Bioisosteres Fluoro_group Fluoro Group - Key for electronic profile - (Z)-geometry often crucial molecule

Caption: Key regions for SAR modification on the core scaffold.

A. Phenyl Ring Substituents (R)

The substitution pattern on the phenyl ring is a critical determinant of activity. Both the position and the electronic nature of the substituent play significant roles.

  • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or small alkyl groups can enhance activity, particularly at the para or meta positions. For instance, in related cinnamic acid derivatives, compounds with a methoxy group at position 3 or 4 were found to be the most active in hepatoprotective assays.[5][6] This suggests that increased electron density on the phenyl ring may be favorable for binding to certain biological targets. In a series of antitumor FL118 analogues, compounds with fluoro and methoxy-substituted phenyl groups exhibited potent activity.[3]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or trifluoromethyl (-CF₃) groups can also confer potent activity. The introduction of fluorine atoms can enhance metabolic stability and lipophilicity, facilitating cell membrane permeability.[3] However, the position is crucial. In some series, a para-substituted trifluoromethoxy group led to a significant increase in anti-tumor activity compared to other positions.[3] Conversely, in other scaffolds, 3-fluorobenzamides showed lower activity compared to 3-methyl or 3-trifluoromethyl analogs, indicating that the effect is highly context-dependent.[7]

  • Steric Effects: Bulky substituents can be detrimental to activity. In one study of cinnamic acid derivatives, bulky 3,4-dibenzyloxy substituted compounds showed lower activity, likely due to steric hindrance preventing optimal binding to the target.[5]

B. The α,β-Unsaturated System and Fluorine Atom

The combination of the double bond and the β-fluorine atom is the cornerstone of this scaffold's potential mechanism. The fluorine atom's strong electron-withdrawing effect polarizes the C=C double bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, serine) in an enzyme's active site. This can lead to irreversible covalent modification and mechanism-based inactivation.[4] The (Z)-stereochemistry is often critical as it positions the phenyl ring and the carboxylic acid in a specific spatial orientation that is required for fitting into the target's binding pocket.

C. The Carboxylic Acid Moiety (X)

While the carboxylic acid is a common feature, it is not always essential and can be modified to improve pharmacokinetic properties.

  • Esters: Simple alkyl esters, such as methyl or ethyl esters, are common synthetic intermediates and can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.[8]

  • Amides: Conversion of the carboxylic acid to an amide can dramatically alter the molecule's properties, including its hydrogen bonding capacity and cell permeability. Studies on related phenylprop-2-enoyl scaffolds have shown that benzamide derivatives can possess potent antiproliferative activity, acting as antitubulin agents.[9] The nature of the amide substituent offers a rich vector for further SAR exploration.[10]

Comparative Performance and Biological Targets

Analogs of this class have been investigated for a range of biological activities, with antitumor and enzyme inhibition being the most prominent.

Comparative Antitumor Activity of Related Analogs

The following table summarizes the cytotoxic activity (IC₅₀) of various fluorinated phenyl-containing compounds against different cancer cell lines. While not direct analogs of the title compound, they illustrate key SAR principles.

Compound IDPhenyl SubstitutionTarget Cell LineIC₅₀ (µM)Citation
7c 4-fluoro, 2-methoxyHCT116 (Colon)0.019 ± 0.002[3]
7h 3-fluoro, 4-methoxyHCT116 (Colon)0.009 ± 0.001[3]
7l 4-trifluoromethoxyHCT116 (Colon)0.015 ± 0.002[3]
7m 3-trifluoromethoxyHCT116 (Colon)0.16 ± 0.01[3]
19 4-fluoro (in phenoxy)PfNF540.6593[10]
37 4-fluoro (in phenoxy)PfNF540.2690[10]

Analysis of Performance Data:

  • Potent Antitumor Efficacy: The data clearly shows that sub-micromolar, and even low nanomolar, potency can be achieved with this class of compounds.[3]

  • Positional Isomers Matter: A stark difference in activity is observed between compounds 7l (para-OCF₃) and 7m (meta-OCF₃), with the para-substituted analog being over 10-fold more potent.[3] This highlights the critical importance of substituent positioning for optimal target engagement.

  • Synergy of Substituents: The high potency of compounds like 7h (3-fluoro, 4-methoxy) suggests a synergistic effect between a moderately electron-withdrawing group and a strong electron-donating group.[3]

  • Target Diversity: The activity of these compounds extends beyond cancer. Related structures show potent antiplasmodial activity against P. falciparum, the parasite responsible for malaria.[10]

Detailed Protocol: In Vitro Cytotoxicity (MTT) Assay

To provide a self-validating system for comparing analog performance, the following detailed protocol for a standard MTT assay is provided.

Diagram: MTT Assay Workflow

MTT_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Compound Treatment (Serial dilutions of analogs, 24-72h incubation) A->B C 3. MTT Addition (10 µL of 5 mg/mL MTT, 4h incubation) B->C D 4. Solubilization (Add 100 µL DMSO or Sorensen's buffer) C->D E 5. Absorbance Reading (570 nm plate reader) D->E F 6. Data Analysis (Calculate % viability, determine IC50) E->F

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Culture and Seeding: Culture human cancer cells (e.g., HCT116) in appropriate media. Harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include wells for "untreated control" (media only) and "vehicle control" (media with 0.5% DMSO). Incubate the plate for 48-72 hours.

  • MTT Incubation: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the media from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Conclusion and Future Directions

The (2Z)-3-fluoro-3-phenylprop-2-enoic acid scaffold is a promising platform for the development of targeted therapeutic agents. The structure-activity relationships discussed herein demonstrate that biological activity is exquisitely sensitive to the substitution pattern on the phenyl ring.

Key Takeaways:

  • Positional Isomerism is Critical: The para position on the phenyl ring appears to be particularly favorable for potent activity, especially with electron-withdrawing groups like -OCF₃.[3]

  • Electronic Tuning is Key: A fine balance between electron-donating and electron-withdrawing substituents is necessary to optimize activity, likely reflecting specific electronic and hydrophobic interactions within the target's binding site.

  • The Fluorinated Enone is a Potent Pharmacophore: The inherent reactivity of this system, modulated by the β-fluorine, suggests its utility as an inhibitor for enzymes with nucleophilic active site residues.

Future work should focus on exploring a wider range of heterocyclic replacements for the phenyl ring and further derivatization of the carboxylic acid moiety into bioisosteres to improve pharmacokinetic profiles. Combining potent analogs with known drug delivery systems may further enhance their therapeutic index.

References

  • Title: Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents Source: PubMed URL: [Link]

  • Title: Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part Source: PubMed URL: [Link]

  • Title: Biological Potential of FluoroBenzene Analogs Source: JSciMed Central URL: [Link]

  • Title: Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides Source: PubMed URL: [Link]

  • Title: Synthesis and use of phenylpropionic acid derivatives Source: Google Patents URL
  • Title: (2Z)-3-phenylprop-2-enoic acid Source: Stenutz URL: [Link]

  • Title: Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: 2-FLUORO-3-PHENYLPROPANOIC ACID Source: precisionFDA URL: [Link]

  • Title: 2-FLUORO-3-PHENYLPROPANOIC ACID, (R)- Source: GSRS URL: [Link]

  • Title: Trans-3-phenyl-2-propenoic acid (cinnamic acid) derivatives: structure-activity relationship as hepatoprotective agents Source: PubMed URL: [Link]

  • Title: Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity Source: MDPI URL: [Link]

  • Title: Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids Source: MDPI URL: [Link]

  • Title: Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles Source: MDPI URL: [Link]

  • Title: (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid Source: PubChem URL: [Link]

  • Title: (2S)-2-amino-3-(3-fluorophenyl)propanoic acid Source: PubChem URL: [Link]

  • Title: Trans-3-phenyl-2-propenoic acid (cinnamic acid) derivatives: structure-activity relationship as hepatoprotective agents Source: ResearchGate URL: [Link]

Sources

confirming the stereochemistry of (2Z)-3-fluoro-3-phenylprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Stereochemical Confirmation of (2Z)-3-Fluoro-3-phenylprop-2-enoic Acid

Executive Summary & Strategic Importance

Compound: (2Z)-3-fluoro-3-phenylprop-2-enoic acid Target Audience: Medicinal Chemists, Structural Biologists, Process Chemists.

In drug discovery, the stereochemistry of


-fluoroacrylates is not merely a structural detail—it is a determinant of potency and metabolic stability. The substitution of a hydrogen with fluorine at the 

-position of cinnamic acid derivatives mimics the steric demand of the parent compound while profoundly altering electronic properties (pKa, lipophilicity) and blocking metabolic oxidation.

However, the synthesis of these motifs often yields thermodynamic mixtures of E and Z isomers. Distinguishing them requires rigorous analytical protocols because standard 1H NMR chemical shifts are often insufficient for unambiguous assignment.

The Core Challenge: The IUPAC designation (2Z) is determined by Cahn-Ingold-Prelog (CIP) priorities.

  • C3 (

    
    ):  Fluorine (Priority 1) vs. Phenyl (Priority 2).
    
  • C2 (

    
    ):  Carboxyl (Priority 1) vs. Hydrogen (Priority 2).
    
  • (2Z) Configuration: The Fluorine and Carboxyl groups are on the same side (cis). Consequently, the Fluorine and Vinyl Hydrogen are on opposite sides (trans).

This guide provides a self-validating, multi-modal NMR workflow to confirm this specific stereochemistry.

Comparative Analysis of Analytical Methods

The following table compares the efficacy of available methods for distinguishing the (2Z) and (2E) isomers.

FeatureMethod A: 1H NMR (

)
Method B: 13C NMR (

)
Method C: 19F-1H HOESY
Primary Metric Vicinal Coupling Constant (

)
Vicinal Coupling Constant (

)
Through-Space Dipolar Coupling
Sensitivity High (Direct Observation)Medium (Requires high conc.)High (Distance dependent)
Diagnostic Value Definitive Corroborative Confirmation
(2Z) Expectation Large

(20–35 Hz)
(Trans H-F)
Small

(< 7 Hz)
(Cis F-C1)
Weak/No Cross-peak (H-F distant)
(2E) Expectation Small

(2–10 Hz)
(Cis H-F)
Large

(> 12 Hz)
(Trans F-C1)
Strong Cross-peak (H-F proximal)
Throughput < 5 mins30–60 mins1–2 hours

Detailed Experimental Protocols

Protocol A: 1H NMR Analysis (The Gold Standard)

Rationale: The vicinal coupling constant between the vinyl proton and the fluorine atom (


) follows a Karplus-like relationship. In fluoroalkenes, the trans coupling is significantly larger than the cis coupling.

Workflow:

  • Sample Prep: Dissolve ~5-10 mg of the purified compound in 600 µL of DMSO-d6 .

    • Note: DMSO is preferred over CDCl3 to prevent aggregation and ensure sharp peaks for carboxylic acids.

  • Acquisition: Run a standard 1H spectrum (minimum 16 scans).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution.

  • Analysis: Locate the vinyl proton doublet (typically

    
     6.5–7.5 ppm).[1]
    
  • Calculation: Measure the splitting in Hz.

Decision Logic:

  • If

    
     H and F are Trans 
    
    
    
    (2Z)-Isomer .
  • If

    
     H and F are Cis 
    
    
    
    (2E)-Isomer .
Protocol B: 13C NMR Analysis (The "Carbon Ruler")

Rationale: The coupling between the fluorine and the carbonyl carbon (


) provides an orthogonal geometric check.

Workflow:

  • Acquisition: Run a proton-decoupled 13C spectrum (minimum 256 scans).

  • Analysis: Focus on the Carbonyl Carbon signal (

    
     165–175 ppm).
    
  • Observation: The signal will appear as a doublet due to F-coupling.

  • Decision Logic:

    • (2Z)-Isomer: F and COOH are cis.

      
       is small  (typically 1–7 Hz).
      
    • (2E)-Isomer: F and COOH are trans.

      
       is large  (typically 10–20 Hz).
      
Protocol C: 1D/2D HOESY (Spatial Verification)

Rationale: Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space interactions. This is useful if coupling constants are ambiguous due to line broadening.

Workflow:

  • Experiment: 1H-19F HOESY.

  • Target: Excite the 19F signal and observe the 1H channel.

  • Interpretation:

    • (2Z)-Isomer: F is distant from the vinyl H. No signal or very weak NOE. Strong NOE may be seen between Vinyl H and Phenyl-ortho protons.

    • (2E)-Isomer: F is spatially close to the vinyl H. Strong NOE signal observed.

Visual Logic & Workflow (Graphviz)

The following diagram illustrates the decision tree for stereochemical assignment.

StereochemistryLogic Start Start: Purified Isomer H_NMR Step 1: 1H NMR Spectrum (Measure Vinyl H Splitting) Start->H_NMR Decision_J Analyze 3J(H-F) Value H_NMR->Decision_J Large_J Large J (20-35 Hz) (H & F are Trans) Decision_J->Large_J > 20 Hz Small_J Small J (2-12 Hz) (H & F are Cis) Decision_J->Small_J < 12 Hz Check_C Step 2: 13C NMR Verification (Measure Carbonyl 3J C-F) Large_J->Check_C Small_J->Check_C Z_Path Expect Small 3J(C-F) (< 7 Hz) Check_C->Z_Path From Large J(H-F) E_Path Expect Large 3J(C-F) (> 12 Hz) Check_C->E_Path From Small J(H-F) Result_Z CONFIRMED: (2Z)-Isomer (F & COOH Cis) Z_Path->Result_Z Result_E CONFIRMED: (2E)-Isomer (F & COOH Trans) E_Path->Result_E

Caption: Logic flow for assigning stereochemistry based on vicinal coupling constants (


) in 1H and 13C NMR.

References

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(2), 83–752. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-NMR parameters).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Link

Sources

Safety Operating Guide

(2Z)-3-fluoro-3-phenylprop-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for (2Z)-3-fluoro-3-phenylprop-2-enoic acid (also known as (Z)-3-fluorocinnamic acid or cis-β-fluorocinnamic acid).[1][2][3]

As a specialized fluorinated organic acid, this compound requires strict adherence to halogenated waste protocols to prevent the release of hydrofluoric acid (HF) during thermal destruction.[4] The procedures below prioritize operator safety and environmental compliance.

Chemical Profile & Hazard Identification

Before disposal, verify the material identity.[4][5] This specific isomer is often used in advanced organic synthesis and drug discovery (e.g., as a bioisostere precursor).[4]

Property Details
Chemical Name (2Z)-3-fluoro-3-phenylprop-2-enoic acid
Common Synonyms (Z)-3-Fluorocinnamic acid; cis-β-fluorocinnamic acid
CAS Number Note: Specific CAS for the (Z)-isomer is rare in public registries.[1][2][3][6][7] Use general class CAS 20595-30-6 (trans/mixed) for reference if specific SDS is unavailable.[1][2][3][4]
Molecular Formula C₉H₇FO₂
Hazard Class Irritant / Corrosive (Skin Irrit. 2, Eye Irrit.[3][4][8][9] 2A, STOT SE 3)
Critical Hazard HF Generation: Thermal decomposition releases toxic hydrogen fluoride gas.[4][10]
Reactivity Incompatible with strong oxidizers and strong bases.[4][9]

Pre-Disposal Segregation & Stabilization

Proper segregation at the bench is the single most effective safety measure.[4] Do not mix this compound with general organic waste streams if they are destined for non-scrubbed incineration.[4]

  • Rule 1: Halogenated Stream: This compound must enter the "Halogenated Organic" waste stream.[4]

  • Rule 2: Acid Compatibility: Ensure the waste container is compatible with organic acids.[4][10]

    • Recommended: High-Density Polyethylene (HDPE) or Glass (if no HF is currently present).[1][2][4]

    • Avoid: Metal containers (corrosion risk).[4]

  • Rule 3: No Oxidizers: Never add to containers holding oxidizing agents (e.g., permanganates, nitrates, peroxides) to prevent uncontrolled exothermic reactions.[4]

Waste Stream Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalLogic Start Waste: (2Z)-3-fluoro-3-phenylprop-2-enoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidCont Container: Wide-mouth HDPE Jar Solid->SolidCont LiquidCont Container: HDPE Carboy (Halogenated) Liquid->LiquidCont Label Label: 'Hazardous Waste - Halogenated Organic Acid' SolidCont->Label LiquidCont->Label Destruction Final Disposal: High-Temp Incineration (w/ HF Scrubber) Label->Destruction

Caption: Decision workflow for segregating fluorinated cinnamic acid derivatives to ensure safe downstream incineration.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Compound)

Use this protocol for expired stocks, contaminated solids, or spill cleanup residues.[10]

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[4] Use a dust mask or work in a fume hood to avoid inhalation.[3][4]

  • Container Selection: Use a dedicated wide-mouth jar (HDPE preferred).

  • Transfer: Carefully transfer the solid into the container. Do not dissolve it in solvent solely for disposal purposes unless required by your facility's specific SOP (dissolution increases volume and spill risk).[4]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-fluoro-3-phenylprop-2-enoic acid"[1][2][3]

    • Hazard Checkbox: "Toxic", "Irritant", "Acidic".[4]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from bases.[4]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Use this protocol for mother liquors or reaction solvents containing the compound.[2][4][10]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Ethyl Acetate).[4]

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5-9 using a dilute Sodium Bicarbonate (NaHCO₃) solution before adding to the main carboy, provided this does not generate excessive heat or gas.[4]

    • Caution: Neutralization is optional and should only be done if you are trained.[3][4] Otherwise, dispose of as acidic waste.[4]

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

  • Documentation: Log the addition on the waste tag. Record the approximate volume and concentration.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[4] If powder is airborne, evacuate the lab.[4]

  • PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges if ventilation is poor.[3][4]

  • Containment:

    • Solids: Cover with a wet paper towel (to prevent dust) or use a dedicated chemical spill pad.[4] Sweep gently.[3][4]

    • Liquids: Absorb with vermiculite, dry sand, or a commercial acid-neutralizing spill kit.[2][3][4]

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.[4][10]

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste: Fluorinated Acid Debris."

Regulatory & Environmental Considerations

This section grounds the protocols in compliance standards for researchers requiring EHS approval.

  • EPA Classification (USA): This compound falls under 40 CFR 261.3 regarding hazardous waste.[4][5] While not always explicitly P- or U-listed by specific isomer, it exhibits characteristics of Corrosivity (D002) if in aqueous solution and requires treatment as a Halogenated Organic .[2][3][4]

  • Incineration Requirement: The presence of the fluorine atom on the alkene chain necessitates destruction in a facility equipped with flue gas scrubbing .[4]

    • Mechanism:[2] Combustion generates HF (Hydrofluoric Acid).[4]

    • Control: Scrubbers use calcium or sodium-based alkaline sprays to neutralize HF into harmless salts (e.g., CaF₂) before release.[1][2][3][4]

    • Prohibition:[2] Never dispose of this down the drain.[4] It is toxic to aquatic life and can damage plumbing.[4]

References

  • US Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][4] Available at: [Link][1][2]

  • University of Illinois Urbana-Champaign (DRS). Chemical Waste Management Guide: Halogenated Solvents.[4] Available at: [Link][1][2]

  • PubChem. Compound Summary: 3-Fluorocinnamic acid.[2][4] Available at: [Link][1][2]

Sources

Personal protective equipment for handling (2Z)-3-fluoro-3-phenylprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 82754-21-0 Synonyms: (Z)-3-Fluoro-3-phenylacrylic acid; (Z)-


-Fluorocinnamic acid
Molecular Formula:  C

H

FO

Physical State: Solid (Crystalline powder) Melting Point: 157–158 °C[1]

Part 1: Emergency Snapshot & Risk Profile[3]

Immediate Hazard Assessment

While standard cinnamic acid derivatives are often classified merely as irritants, fluorinated analogs such as (2Z)-3-fluoro-3-phenylprop-2-enoic acid require elevated precautions due to altered metabolic stability and potential toxicity.

Critical Warning: Thermal decomposition of this compound releases Hydrogen Fluoride (HF) gas, a highly corrosive and systemic toxin.[2] In the event of a fire, standard firefighting gear is insufficient without specific acid-gas respiratory protection.[2]

Hazard ClassGHS Classification (Conservative Estimate*)Hazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3][4][5]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[2][3][5][6]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3][5]

*Note: Due to limited specific toxicological data for CAS 82754-21-0, this guide applies the Precautionary Principle, adopting the stricter safety profile of its structural analog 4-fluorocinnamic acid (CAS 459-32-5).

First Response Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][7][8]

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Alert: If thermal decomposition occurred, treat for potential HF exposure (calcium gluconate gel).[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2][3][7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Part 2: Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, based on the specific operational scale and state of the material.[2]

PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Define Operation State Material State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Quantity_Sol Quantity? Solid->Quantity_Sol Solvent_Type Solvent Type? Solution->Solvent_Type Small_Sol < 100 mg (Weighing) Quantity_Sol->Small_Sol Large_Sol > 100 mg or Synthesis Quantity_Sol->Large_Sol Level1 LEVEL 1 PPE Nitrile Gloves (Double) Safety Glasses Lab Coat Fume Hood Small_Sol->Level1 Level2 LEVEL 2 PPE Nitrile + Sleeve Covers Safety Goggles N95/P100 (if outside hood) Large_Sol->Level2 Standard_Solv Standard (MeOH, DCM) Solvent_Type->Standard_Solv Aggressive_Solv Aggressive (DMF, DMSO) Solvent_Type->Aggressive_Solv Standard_Solv->Level1 Splash Risk Low Level3 LEVEL 3 PPE Laminate/Butyl Gloves Chemical Splash Goggles Face Shield Tyvek Suit Aggressive_Solv->Level3 Permeation Risk

Figure 1: Dynamic PPE selection logic based on physical state and operational scale.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil NitrileOuter: 5-8 mil Nitrile (Long Cuff)Fluorinated organics can permeate standard latex. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination without exposing skin.[2]
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can become airborne or solutions that may splash.[2] Goggles provide a seal against dust and vapors.[2]
Respiratory Fume Hood (Primary) N95/P100 Mask (Secondary)Engineering controls (hood) are mandatory.[2] Use respiratory protection if weighing outside a hood or cleaning spills.[2]
Body Protection Lab Coat (Poly/Cotton) + Tyvek SleevesStandard lab coats are porous.[2] Tyvek sleeves protect the wrist gap between glove and coat.[2]

Part 3: Operational Protocols

Weighing & Handling Procedure

Objective: Prevent inhalation of dust and surface contamination.[2][3][4][6][7]

  • Preparation:

    • Verify Fume Hood airflow (>100 fpm).[2]

    • Don Level 1 PPE (Double nitrile gloves, goggles, coat).[2]

    • Place an analytical balance inside the hood or use a powder containment enclosure.[2]

  • Transfer:

    • Use a disposable anti-static spatula.[2]

    • Never return excess material to the stock container to prevent cross-contamination.[2]

  • Decontamination:

    • Wipe the balance and surrounding area with a methanol-dampened Kimwipe immediately after use.

    • Dispose of the Kimwipe as Solid Hazardous Waste .[2]

Reaction Setup (Synthesis)

Objective: Mitigate risks of thermal runaway and gas evolution.

  • Solvent Choice: When dissolving (2Z)-3-fluoro-3-phenylprop-2-enoic acid, ensure the solvent is compatible with your glove choice.

    • DCM/Chloroform: Use PVA or Viton gloves if prolonged contact is expected.[2]

    • Methanol/Ethanol:[2] Standard Nitrile is acceptable.[2]

  • Temperature Control: Do not heat above 100 °C without a reflux condenser and inert atmosphere (N

    
    /Ar). Monitor for off-gassing (potential HF formation if decomposition occurs).
    
Waste Disposal

Classification: Halogenated Organic Waste.[2]

  • Liquids: Collect in a dedicated "Halogenated Organic Solvents" carboy.

  • Solids: Collect in a wide-mouth jar labeled "Toxic Solid Waste - Fluorinated Organics."

  • Labeling: Explicitly write "(2Z)-3-Fluoro-3-phenylprop-2-enoic acid" on the tag. Do not use generic abbreviations.

Part 4: Spill Response & Decontamination[3]

In the event of a spill, immediate containment prevents laboratory contamination.[2]

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Is it Powder or Liquid? Alert->Assess Powder POWDER SPILL Assess->Powder Liquid LIQUID SPILL Assess->Liquid Clean_Powder Cover with wet paper towels (Prevents dust) Scoop into bag Powder->Clean_Powder Clean_Liquid Absorb with Vermiculite or Chem-Pad Liquid->Clean_Liquid Decon 3. DECONTAMINATE Wash surface with soap/water Check pH if necessary Clean_Powder->Decon Clean_Liquid->Decon Dispose 4. DISPOSE Label as Halogenated Waste Decon->Dispose

Figure 2: Step-by-step spill response workflow.

Decontamination Solution: For final surface cleaning, use a simple detergent solution (e.g., Alconox).[2] Avoid strong oxidizers (like bleach) which may react unpredictably with fluorinated aromatics.[2]

References

  • Sigma-Aldrich.[1][2] (2Z)-3-Fluoro-3-phenylprop-2-enoic acid Product Information & CAS Data. Retrieved from

  • PubChem. 2-Fluoro-3-phenyl-2-propenoic acid (Analogous Compound Safety Data). National Library of Medicine.[2] Retrieved from [2][5]

  • Fisher Scientific.[2] Safety Data Sheet: 4-Fluorocinnamic Acid (Structural Analog for Toxicity Estimation). Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA).[2] Laboratory Safety Guidance. Retrieved from

Sources

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